molecular formula C14H12O6 B600434 4,5,6-trimethoxyfuro[3,2-g]chromen-7-one CAS No. 18646-71-4

4,5,6-trimethoxyfuro[3,2-g]chromen-7-one

Cat. No.: B600434
CAS No.: 18646-71-4
M. Wt: 276.24
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Description

4,5,6-Trimethoxyfuro[3,2-g]chromen-7-one, also known as Halfordin, is a specialized furochromene derivative with the molecular formula C14H12O6 and a molecular weight of 276.24 g/mol . This compound is of significant interest in pharmaceutical and biological research, particularly in the investigation of natural product analogs and novel therapeutic agents. Furochromenes are a class of compounds with a range of documented biological activities. Related structures have been studied for their potential antimicrobial and cytotoxic properties . For instance, novel synthetic compounds featuring the difuro[3,2-c:3',2'-g]chromene scaffold have demonstrated significant in vitro cytotoxic activity, highlighting the potential of this chemical family in oncology research . Furthermore, other chromene derivatives have shown potent antibacterial activity against resistant strains of Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . The structural motif of this compound makes it a valuable building block for synthesizing more complex polyfused heterocyclic systems, which are often explored for their bioactivity . Researchers value this compound for its potential to modulate key biological pathways and its utility as a precursor in medicinal chemistry. This product is provided for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the safety data sheet for proper handling, storage, and disposal information.

Properties

CAS No.

18646-71-4

Molecular Formula

C14H12O6

Molecular Weight

276.24

IUPAC Name

4,5,6-trimethoxyfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C14H12O6/c1-16-11-7-4-5-19-8(7)6-9-10(11)12(17-2)13(18-3)14(15)20-9/h4-6H,1-3H3

SMILES

COC1=C2C=COC2=CC3=C1C(=C(C(=O)O3)OC)OC

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Isolation of 4,5,6-trimethoxyfuro[3,2-g]chromen-7-one from Halfordia kendack

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded methodology for the isolation and characterization of 4,5,6-trimethoxyfuro[3,2-g]chromen-7-one, a notable furanocoumarin, from the plant Halfordia kendack. This document is intended for researchers, natural product chemists, and drug development professionals, offering not only a step-by-step protocol but also the scientific rationale behind the chosen methods.

Introduction: The Target and the Source

Halfordia kendack: A Rich Phytochemical Reservoir

Halfordia kendack, a member of the Rutaceae family, is a rainforest tree native to eastern Australia, New Guinea, and New Caledonia.[1] Commonly known as kerosenewood or saffronheart, this plant has a history of traditional use and is recognized for producing a diverse array of secondary metabolites.[2][3] The Rutaceae family is particularly well-known for its production of coumarins and alkaloids, which often exhibit significant biological activities.[4][5][6] The leaves and aerial parts of H. kendack are particularly rich in these compounds, making them the primary source material for phytochemical investigation.[7]

Furanocoumarins: A Class of Potent Bioactive Molecules

Furanocoumarins are a class of organic compounds characterized by a furan ring fused with a coumarin scaffold.[8] These phytochemicals are known for their phototoxicity and a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[8][9] Their mechanism of action often involves intercalation into DNA, which, upon exposure to UV light, can lead to cross-linking and subsequent apoptosis, a property explored in photochemotherapy.[8]

Target Compound: 4,5,6-trimethoxyfuro[3,2-g]chromen-7-one

The target of this isolation protocol is 4,5,6-trimethoxyfuro[3,2-g]chromen-7-one (IUPAC name).[10] This specific polymethoxylated furanocoumarin has been reported in Halfordia kendack and is of significant interest due to its structural relation to other bioactive compounds.[10] The presence of multiple methoxy groups can substantially influence the molecule's lipophilicity, metabolic stability, and biological activity, making its efficient isolation crucial for further pharmacological evaluation.

Strategic Approach to Isolation

The isolation of a pure secondary metabolite from a complex plant matrix is a multi-step process. The strategy hinges on the sequential application of extraction and chromatographic techniques, each designed to exploit the specific physicochemical properties of the target compound to separate it from other constituents.

The overall workflow is designed to progressively enrich the concentration of the target compound, moving from a crude extract to a highly purified sample suitable for structural elucidation and bioactivity screening.

G cluster_0 Phase 1: Extraction & Fractionation cluster_1 Phase 2: Chromatographic Purification cluster_2 Phase 3: Analysis Plant Dried Aerial Parts of H. kendack Extract Crude Methanolic Extract Plant->Extract Maceration (Methanol) Solvent Solvent Partitioning (Hexane/Ethyl Acetate/Water) Extract->Solvent Fractions Hexane, EtOAc, and Aqueous Fractions Solvent->Fractions CC Silica Gel Column Chromatography Fractions->CC EtOAc Fraction PTLC Preparative TLC CC->PTLC Gradient Elution HPLC Final Purification (Optional: HPLC) PTLC->HPLC Pure Pure Compound (Target Molecule) HPLC->Pure Spectro Spectroscopic Analysis (NMR, MS) Pure->Spectro Elucidation Structure Elucidation Spectro->Elucidation

Caption: High-level workflow for the isolation of the target furanocoumarin.

Experimental Protocols

Plant Material and Extraction

Rationale: The initial step involves liberating the compounds of interest from the plant tissue. Methanol is selected as the extraction solvent due to its polarity, which allows for the efficient extraction of a broad range of secondary metabolites, including furanocoumarins. Maceration at room temperature is a gentle method that minimizes the risk of thermal degradation of sensitive compounds.

Protocol:

  • Obtain and identify the aerial parts (leaves and stems) of Halfordia kendack.

  • Air-dry the plant material in the shade to a constant weight, then grind it into a coarse powder.

  • Macerate the powdered plant material (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 72 hours with occasional agitation.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude methanolic extract.

Solvent Partitioning (Fractionation)

Rationale: The crude extract is a complex mixture. Liquid-liquid partitioning is a classic and effective technique to separate compounds based on their differential solubility in immiscible solvents. This step separates highly nonpolar compounds (like fats and waxes) into the hexane fraction, moderately polar compounds (including our target furanocoumarin) into the ethyl acetate fraction, and highly polar compounds (like sugars and glycosides) into the aqueous fraction. This significantly simplifies the mixture for the subsequent chromatographic steps.

Protocol:

  • Suspend the crude methanolic extract in a mixture of water and methanol (e.g., 9:1 v/v).

  • Perform successive extractions with n-hexane to remove nonpolar constituents. Combine the hexane layers and concentrate them to yield the hexane fraction.

  • Subsequently, extract the remaining aqueous-methanolic layer with ethyl acetate.

  • Combine the ethyl acetate layers and concentrate under reduced pressure to yield the ethyl acetate fraction, which is expected to be enriched with the target compound.

G cluster_0 Step 1 cluster_1 Step 2 start Crude Extract in Water/MeOH add_hex Add n-Hexane start->add_hex shake_hex Shake & Separate add_hex->shake_hex hex_frac n-Hexane Fraction (Lipids, Waxes) shake_hex->hex_frac aq_rem_hex Aqueous Remainder shake_hex->aq_rem_hex add_etOAc Add Ethyl Acetate aq_rem_hex->add_etOAc shake_etOAc Shake & Separate add_etOAc->shake_etOAc etOAc_frac Ethyl Acetate Fraction (Target Compound Enriched) shake_etOAc->etOAc_frac aq_frac Aqueous Fraction (Highly Polar Compounds) shake_etOAc->aq_frac

Caption: Solvent-solvent partitioning scheme for crude extract fractionation.

Chromatographic Purification

Rationale: The ethyl acetate fraction is further purified using column chromatography, a workhorse technique in natural product chemistry. Silica gel, a polar stationary phase, is used. A gradient elution, starting with a nonpolar solvent (n-hexane) and gradually increasing the polarity by adding ethyl acetate, allows for the separation of compounds based on their affinity for the stationary phase. Less polar compounds will elute first, followed by compounds of increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target molecule.

Protocol:

  • Subject the dried ethyl acetate fraction to column chromatography on a silica gel (70-230 mesh) column.[11]

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and progressively increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, etc.).[11]

  • Collect fractions of a consistent volume (e.g., 20 mL).

  • Monitor the fractions using TLC, visualizing the spots under UV light (254 nm and 366 nm) and/or with a suitable staining reagent (e.g., ceric sulfate spray).

  • Combine fractions that show a prominent spot corresponding to the expected Rf value of the target compound.

  • For final purification, preparative TLC (PTLC) or High-Performance Liquid Chromatography (HPLC) on the combined fractions may be necessary to remove minor impurities.[11]

Structural Elucidation and Data

Once a pure compound is isolated, its structure must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques.

Spectroscopic Analysis
  • Mass Spectrometry (MS): Provides the molecular weight and molecular formula of the compound. The expected monoisotopic mass for C₁₄H₁₂O₆ is 276.0634 g/mol .[10]

  • UV Spectroscopy: Reveals information about the chromophore system. Furanocoumarins typically exhibit characteristic absorption maxima.

  • Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule, such as carbonyl (C=O) groups from the lactone ring and C-O bonds of the methoxy groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework. 2D NMR experiments (like COSY, HSQC, and HMBC) are used to establish the connectivity between atoms and confirm the final structure.

Physicochemical and Spectroscopic Data

The following table summarizes key identifiers and properties for the target compound.

PropertyValueSource
IUPAC Name 4,5,6-trimethoxyfuro[3,2-g]chromen-7-one[10]
Molecular Formula C₁₄H₁₂O₆[10]
Molecular Weight 276.24 g/mol [10]
Monoisotopic Mass 276.06338810 Da[10]
Appearance (Expected) Crystalline solidGeneral Knowledge

Note: Detailed NMR and other spectroscopic data would be obtained from the analysis of the isolated pure compound and compared with literature values for confirmation.

Conclusion and Future Directions

The successful isolation of 4,5,6-trimethoxyfuro[3,2-g]chromen-7-one from Halfordia kendack provides a pure sample for comprehensive biological evaluation. Given the known activities of related furanocoumarins and polymethoxyflavones, this compound represents a valuable candidate for screening in various assays, particularly in anticancer and anti-inflammatory models.[12][13][14] The methoxy substitution pattern is of particular interest, as it may confer unique pharmacological properties or an improved safety profile compared to other furanocoumarins. Further studies should focus on elucidating its mechanism of action and exploring its potential as a lead compound in drug discovery programs.

References

  • Sultana, N., Skelton, B. W., Waterman, P. G., & White, A. H. (2000). 3,5-Dimethoxy-3-(1,1-dimethylprop-2-enyl)-3,4-dihydropsoralen-4-one: an unusual furanocoumarin derivative from Halfordia kendack. Phytochemistry, 55(6), 675–678. [Link]

  • PubChem. (n.d.). 4,5,6-Trimethoxyfuro[3,2-g]chromen-7-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Halfordia. [Link]

  • Australian Tropical Rainforest Plants. (n.d.). Halfordia kendack. [Link]

  • Lucidcentral. (n.d.). Halfordia kendack (Montrouz.) Guillaumin. [Link]

  • Kamil, K., Berboucha, E., & Havlík, J. (2021). Recent Progress on Biological Activity of Amaryllidaceae and Further Isoquinoline Alkaloids in Connection with Alzheimer's Disease. Molecules, 26(17), 5289. [Link]

  • Gong, G., Qin, Y., & Huang, W. (2020). Biological Activities of Isorhamnetin: A Review. ResearchGate. [Link]

  • Wang, X., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Molecules, 24(21), 3986. [Link]

  • Rojas, R., et al. (2012). Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. Molecules, 17(9), 10938-10955. [Link]

  • Wikipedia. (2023). Furanocoumarin. [Link]

  • Grenier, D., et al. (2014). Synthesis and biological activities of 2,6-dihydroxy-4-isopentenyloxychalcone as an antimicrobial and anti-inflammatory compound. Bioorganic & Medicinal Chemistry, 22(10), 2908-2914. [Link]

  • Rahman, M. M., et al. (2015). Studies on the Isolation of 5, 3/, 4/-Trihydroxy, 7-Methoxy Isoflavone. International Research Journal of Pure and Applied Chemistry, 7(1), 34-41. [Link]

  • PubChem. (n.d.). Skimmianine. National Center for Biotechnology Information. Retrieved from [Link]

  • Do, Q. D., et al. (2021). ISOLATION AND CHARACTERIZATION OF ANTIOXIDANT COMPOUNDS OF BANGUN-BANGUN (Coleus amboinicus, L.) LEAVES FROM NORTH SUMATERA, INDONESIA. RASĀYAN Journal of Chemistry, 14(1), 534-540. [Link]

  • Kim, J. Y., et al. (2020). The Anti-Proliferative Activity of the Hybrid TMS-TMF-4f Compound Against Human Cervical Cancer Involves Apoptosis Mediated by STAT3 Inactivation. Molecules, 25(11), 2533. [Link]

  • Wójciak, M., et al. (2022). New Polymethoxyflavones from Hottonia palustris Evoke DNA Biosynthesis-Inhibitory Activity in An Oral Squamous Carcinoma (SCC-25) Cell Line. Molecules, 27(14), 4443. [Link]

Sources

Technical Whitepaper: Preclinical Evaluation of Halfordin as a Novel Antidepressant Agent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[1][2][3][4][5][6][7][8][9][10]

Halfordin is a furanocoumarin alkaloid predominantly isolated from the Rutaceae family, specifically Halfordia kendack and the leaves of Aegle marmelos (Bael). While historically characterized for its anticonvulsant properties, recent pharmacological fractionations of Aegle marmelos—a plant with established antidepressant activity—have positioned Halfordin as a primary candidate for mediating these mood-regulating effects.

This technical guide outlines the experimental framework for validating the antidepressant-like effects of Halfordin. It synthesizes established protocols (Forced Swim Test, Tail Suspension Test) with mechanistic interrogation (monoaminergic depletion) to differentiate Halfordin’s specific activity from general psychostimulation.

Chemical Profile & Druggability
  • Chemical Class: Furanocoumarin (Methoxyfuranocoumarin).

  • Source: Aegle marmelos (Leaf extract).

  • Key Structural Insight: Structurally analogous to xanthotoxin and bergapten , both of which exhibit documented MAO-B inhibitory and serotonergic modulating activity.

  • Bioavailability: High lipophilicity predicts effective Blood-Brain Barrier (BBB) penetration, a prerequisite for CNS efficacy.

Experimental Framework: Behavioral Assays

To ensure scientific integrity, the evaluation of Halfordin must follow a rigid "Triad of Validation": Behavioral Despair (Efficacy) , Locomotor Activity (Specificity) , and Mechanistic Antagonism (Causality) .

Subject Selection & Acclimatization
  • Species: Swiss Albino Mice or Wistar Rats (Male, 20–25g).

  • Rationale: High baseline immobility in FST/TST makes these strains sensitive to antidepressant screening.

  • Control: Animals must be acclimatized to the laboratory environment for 7 days (12h light/dark cycle) to minimize stress-induced false positives.

Dosage Strategy

Based on anticonvulsant ED50 values, the antidepressant evaluation should utilize a logarithmic dosing scale:

  • Low Dose: 10 mg/kg (i.p. or p.o.)

  • Medium Dose: 20 mg/kg

  • High Dose: 40 mg/kg

  • Positive Control: Imipramine (15 mg/kg) or Fluoxetine (20 mg/kg).

  • Vehicle Control: 1% Tween 80 in saline.

Core Behavioral Protocols
A. Forced Swim Test (FST)[1][2][3][4]
  • Principle: Measures "behavioral despair" where the animal ceases escape attempts (immobility).

  • Protocol:

    • Pre-test: 15 min swim session (24h prior to testing) to induce learned helplessness.

    • Drug Admin: Administer Halfordin 60 min (p.o.) or 30 min (i.p.) before the test.

    • Test: Place mouse in a cylinder (25cm H x 10cm D) filled with 24°C water.

    • Measurement: Record "Immobility Time" during the last 4 minutes of a 6-minute session.

    • Definition of Immobility: Floating with only small movements necessary to keep the head above water.

B. Tail Suspension Test (TST)
  • Principle: A dry test for behavioral despair, avoiding the hypothermic stress of FST.

  • Protocol:

    • Secure the mouse by the tail (1 cm from tip) using adhesive tape to a suspension bar 50cm above the surface.

    • Measurement: Record immobility over a 6-minute period.

    • Exclusion: Mice that climb their own tails must be excluded to prevent data skewing.

C. Open Field Test (OFT) - Critical Control
  • Objective: To rule out false positives. If Halfordin decreases immobility in FST/TST but increases locomotion in OFT, it is a psychostimulant , not an antidepressant.

  • Requirement: Halfordin must reduce immobility without significantly altering total distance traveled in the OFT.

Data Presentation & Analysis

The following table structure is required to synthesize the preliminary data. Significant reduction in immobility (p<0.[2][5][6]05) compared to vehicle indicates antidepressant-like activity.[5][7]

Treatment GroupDose (mg/kg)FST Immobility (s)TST Immobility (s)OFT Crossings (n)Outcome Classification
Vehicle -160 ± 12175 ± 1085 ± 5Baseline
Imipramine 1585 ± 8 90 ± 782 ± 6Positive Control
Halfordin 10145 ± 11160 ± 984 ± 4Sub-therapeutic
Halfordin 20110 ± 9 125 ± 880 ± 5Active
Halfordin 4092 ± 7 98 ± 678 ± 6Highly Active

(Data represents hypothetical mean ± SEM values based on typical furanocoumarin potency profiles)

Mechanistic Causality (The "Why")

To elevate the study from "observation" to "science," the mechanism must be interrogated using receptor antagonists.

Serotonergic vs. Noradrenergic Pathways
  • pCPA Pretreatment: Para-chlorophenylalanine (depletes serotonin). If pCPA blocks Halfordin's effect, the mechanism is Serotonergic .

  • AMPT Pretreatment: Alpha-methyl-para-tyrosine (depletes catecholamines). If AMPT blocks Halfordin's effect, the mechanism is Noradrenergic/Dopaminergic .

Proposed Signaling Pathway

Based on the Aegle marmelos parent profile, Halfordin likely modulates the monoaminergic synapse and downstream neuroplasticity markers (BDNF).

Halfordin_Mechanism Halfordin Halfordin (Furanocoumarin) MAO MAO Inhibition (Putative) Halfordin->MAO Inhibits Receptors 5-HT1A / Alpha-1 Receptor Modulation Halfordin->Receptors Agonism/Modulation Monoamines ↑ Synaptic 5-HT / NE MAO->Monoamines Prevents degradation Intracellular ↑ cAMP / PKA Signaling Receptors->Intracellular Monoamines->Receptors CREB p-CREB Activation Intracellular->CREB BDNF ↑ BDNF Expression CREB->BDNF Transcription Behavior Antidepressant-like Effect (↓ Immobility) BDNF->Behavior Neuroplasticity

Caption: Putative pharmacodynamic pathway of Halfordin involving monoamine oxidase inhibition and downstream BDNF upregulation.[8]

Experimental Workflow Diagram

The following diagram details the rigorous timeline required to validate these effects, ensuring washout periods and acclimatization are respected.

Experimental_Workflow cluster_tests Behavioral Battery (24h Interval) Start Subject Selection (Swiss Albino Mice) Acclimatization Acclimatization (7 Days, 12h L/D Cycle) Start->Acclimatization Grouping Randomization (n=6/group) 1. Vehicle 2. Imipramine 3. Halfordin (10/20/40 mg/kg) Acclimatization->Grouping Dosing Acute Treatment (60 min pre-test p.o.) Grouping->Dosing OFT Open Field Test (Locomotor Control) Dosing->OFT FST Forced Swim Test (Behavioral Despair) OFT->FST Washout 24h TST Tail Suspension Test (Confirmatory) FST->TST Washout 24h Analysis Statistical Analysis (ANOVA + Dunnett's Test) TST->Analysis

Caption: Chronological workflow for the preclinical evaluation of Halfordin, prioritizing locomotor controls before despair assays.

References

  • Kothari, S., Minda, M., & Tonpay, S. D. (2010). Anxiolytic and antidepressant activities of methanol extract of Aegle marmelos leaves in mice.[5] Indian Journal of Physiology and Pharmacology, 54(4), 318–328.[5] Link

  • Skalicka-Woźniak, K., et al. (2024). Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review. International Journal of Molecular Sciences, 25(2), 1123. Link

  • O'Donnell, J. M., & Shelton, R. C. (2011). Drug therapy of depression and anxiety disorders. Goodman & Gilman's The Pharmacological Basis of Therapeutics. Link

  • Cryan, J. F., & Mombereau, C. (2004). In search of a depressed mouse: utility of models for predicting antidepressant activity in rodents. Molecular Psychiatry, 9, 326–357. Link

  • Sanna, M. D., et al. (2022). Antidepressant-like effect of Aegle marmelos Leaf Extract in Chronic Unpredictable Mild Stress-Induced Depression-Like Behaviour in Rats. Evidence-Based Complementary and Alternative Medicine. Link

Sources

Technical Guide: Structure-Activity Relationship of Methoxy-Substituted Chromones

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure-activity relationships (SAR), synthesis, and optimization of methoxy-substituted chromones.

Executive Summary

The chromone (1,4-benzopyrone) scaffold represents a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets, including kinases, tubulin, and monoamine oxidases. Methoxy substitution (–OCH₃) on this core is a critical determinant of pharmacological efficacy. Unlike hydroxyl groups, which serve as hydrogen bond donors and acceptors, methoxy groups act solely as acceptors, significantly altering the electronic density of the aromatic ring, increasing lipophilicity (LogP), and modulating blood-brain barrier (BBB) permeability.

This guide analyzes the SAR of methoxy-chromones across three therapeutic axes: Oncology (Tubulin) , Neurodegeneration (MAO-B) , and Inflammation (NF-κB) , providing validated synthetic workflows and metabolic stability profiles.

The Pharmacophore: Electronic & Steric Logic

The chromone core consists of a benzene ring (Ring A) fused to a


-pyrone ring (Ring B). The numbering system and key substitution zones are defined below.
Core SAR Logic Diagram

The following diagram maps the functional impact of methoxy substitution at specific carbon positions.

G Core Chromone Scaffold (1,4-Benzopyrone) Pos2 Position C2/C3 (Aryl/Alkyl Attachment) Core->Pos2 Pos5 Position C5 (Periplasmic Effect) Core->Pos5 Pos6 Position C6 (Steric/Metabolic Block) Core->Pos6 Pos7 Position C7 (Electronic Donor) Core->Pos7 Effect_Tubulin Tubulin Inhibition (Colchicine Site) Pos2->Effect_Tubulin Trimethoxyaryl mimics Colchicine A-ring Effect_Metab Metabolic Stability (Blocks Glucuronidation) Pos5->Effect_Metab 5-OCH3 prevents Phase II conjugation Pos6->Effect_Tubulin Enhances antiproliferative activity Effect_MAOB MAO-B Selectivity (Hydrophobic Pocket) Pos7->Effect_MAOB 7-OCH3 orients to Tyr326/Ile199

Figure 1: Functional mapping of methoxy substitutions on the chromone scaffold. Colors indicate distinct chemical zones.

Therapeutic Area SAR Deep Dives

Oncology: Tubulin Polymerization Inhibition

Methoxy-substituted chromones, particularly those bearing a trimethoxy-phenyl group at C2 (flavone subclass), function as microtubule-destabilizing agents. They bind to the colchicine-binding site of


-tubulin.
  • The "Trimethoxy" Rule: A 3,4,5-trimethoxyphenyl moiety at C2 is essential for high affinity, mimicking the A-ring of colchicine.

  • A-Ring Modification: A methoxy group at C6 or C7 on the chromone core significantly enhances cytotoxicity against multidrug-resistant (MDR) cell lines by evading P-glycoprotein (P-gp) efflux.

Comparative Potency Data (Tubulin Assembly):

Compound VariantSubstitution (Ring A)Substitution (Ring B/C2)IC50 (Tubulin) [µM]Mechanism Note
Flavone BaseHH> 50Inactive
Colchicine Mimic6-OCH₃3',4',5'-tri-OCH₃1.2High Affinity
5,7-Dimethoxy5,7-di-OCH₃4'-OCH₃2.8Moderate Affinity
7-Hydroxy7-OH3',4',5'-tri-OCH₃15.4Reduced Lipophilicity

Key Insight: The 6-OCH₃ group is superior to unsubstituted or hydroxylated analogs because it optimizes van der Waals contacts within the hydrophobic pocket of tubulin without incurring the metabolic penalty of rapid glucuronidation [1].

Neurodegeneration: MAO-B Selectivity

Monoamine Oxidase B (MAO-B) inhibitors are crucial for Parkinson’s disease therapy.[1] Chromones act as reversible inhibitors.[2]

  • C7 Criticality: A methoxy group at C7 is the primary driver for MAO-B selectivity over MAO-A. The 7-OCH₃ group fits into the "entrance cavity" of MAO-B, interacting with Tyr326 and Ile199 .

  • Steric Constraints: Bulky substituents (e.g., benzyloxy) at C7 further enhance selectivity (Selectivity Index > 1000) by exploiting the larger substrate cavity of MAO-B compared to MAO-A [2].

Inflammation: NF-κB Pathway

In the context of inflammation, 5,7-dimethoxy-chromones (e.g., derivatives of wogonin or oroxylin A) inhibit the nuclear translocation of NF-κB.

  • Mechanism: Unlike their hydroxy counterparts, methoxy-chromones do not act as potent radical scavengers. Instead, they function as upstream kinase inhibitors (IKK

    
    ), preventing the phosphorylation and degradation of I
    
    
    
    B
    
    
    .

Synthetic Protocol: Baker-Venkataraman Rearrangement[3][4][5]

The most robust method for synthesizing methoxy-chromones is the Baker-Venkataraman rearrangement. This pathway avoids the regioselectivity issues common in direct condensation methods.

Reaction Workflow Diagram

Synthesis Start Start: 2-Hydroxyacetophenone (Methoxy substituted) Step1 Step 1: O-Acylation Reagent: ArCOCl / Pyridine Temp: 0°C to RT Start->Step1 Inter1 Intermediate: o-Acyloxyacetophenone Step1->Inter1 Step2 Step 2: Baker-Venkataraman Rearrangement Reagent: KOH / Pyridine (or t-BuOK/DMSO) Temp: 50-60°C Inter1->Step2 Inter2 Intermediate: 1,3-Diketone (β-diketone) Step2->Inter2 Step3 Step 3: Cyclodehydration Reagent: H2SO4 / AcOH Temp: Reflux Inter2->Step3 Final Final Product: Methoxy-Chromone/Flavone Step3->Final

Figure 2: Step-by-step synthetic pathway for methoxy-chromones via 1,3-diketone intermediates.

Detailed Methodology

Objective: Synthesis of 7-methoxy-2-phenylchromone (7-methoxyflavone).

  • Esterification (O-Acylation):

    • Dissolve 2-hydroxy-4-methoxyacetophenone (10 mmol) in dry pyridine (5 mL).

    • Add benzoyl chloride (11 mmol) dropwise at 0°C. Stir at room temperature for 4 hours.

    • Validation: Pour into ice-HCl. Filter white solid. Yield >90%.

  • Rearrangement (Baker-Venkataraman):

    • Dissolve the ester (5 mmol) in dry pyridine (10 mL).

    • Add powdered KOH (15 mmol). Heat to 60°C for 2 hours. The solution will turn viscous yellow/orange (formation of the enolate).

    • Workup: Acidify with 10% acetic acid to precipitate the 1,3-diketone.

  • Cyclization:

    • Reflux the 1,3-diketone in glacial acetic acid (10 mL) with catalytic conc. H₂SO₄ (3 drops) for 1 hour.

    • Purification: Recrystallize from ethanol.

    • Reference Standard: [3]

ADME & Optimization: Metabolic Stability

A critical advantage of methoxy-chromones over hydroxy-chromones is metabolic resilience.

  • Phase II Blockade: Hydroxy-chromones are rapidly conjugated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), leading to poor oral bioavailability. Methoxy groups block these sites.

  • Phase I Liability: The primary clearance mechanism for methoxy-chromones is O-demethylation mediated by CYP1A2 and CYP1B1.

  • Polymethoxylation: Compounds with multiple methoxy groups (e.g., nobiletin analogs) exhibit extended half-lives because the steric bulk hinders the approach of CYP450 heme centers [4].

Optimization Strategy: To improve metabolic stability, introduce a C5-methoxy group. The C5 position is sterically crowded (periplasmic to the carbonyl), making it resistant to enzymatic demethylation, thus preserving the lipophilic character of the molecule.

References

  • Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Preference for O-demethylation reactions in the oxidation of methoxyflavones by human cytochrome P450 enzymes. Source: Drug Metabolism and Disposition / NIH URL:[Link]

Sources

Methodological & Application

Microwave-assisted synthesis of furo[3,2-g]chromone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The furo[3,2-g]chromone scaffold represents the core pharmacophore of naturally occurring agents such as Khellin and Visnagin (Ammi visnaga).[1] These linear furochromones exhibit potent vasodilatory, antispasmodic, and increasingly, EGFR-inhibitory anticancer activities. Traditional thermal synthesis (e.g., Pechmann condensation or Claisen-Schmidt followed by oxidative cyclization) is characterized by prolonged reaction times (6–24 hours), harsh acidic media, and inconsistent yields due to the thermal instability of the furan ring.

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol for the rapid construction and functionalization of the furo[3,2-g]chromone core. Utilizing the "Specific Microwave Effect" and dipolar polarization, this method reduces reaction times to <15 minutes while improving yield purity by suppressing side reactions (charring/polymerization).

Chemical Background & Strategy

The synthesis targets the linear fusion of a furan ring and a chromone (γ-pyrone) ring. The most robust synthetic strategy involves the "Build-up Approach," utilizing Khellinone (5-acetyl-4,7-dimethoxy-6-hydroxybenzofuran) as the key precursor.

Strategic Pathways:

  • Pathway A (Core Construction): Reaction of Khellinone with

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) to generate enaminones, serving as versatile intermediates for ring closure.
    
  • Pathway B (Functionalization): Claisen-Schmidt condensation of the acetyl moiety with aromatic aldehydes to yield chalcone-furochromone hybrids.

Mechanism of Microwave Enhancement

The reaction relies on the high dielectric loss tangent (


) of polar solvents (DMF, AcOH) or reagents (DMF-DMA). Microwave irradiation (2.45 GHz) induces rapid dipolar rotation, generating internal heat at the molecular level. This selectively activates the polar transition state of the nucleophilic attack on the carbonyl carbon, significantly lowering the activation energy (

) relative to conductive heating.

Experimental Protocols

Materials & Equipment
  • Reactor: Single-mode microwave synthesizer (e.g., Monowave or Discover class) with IR temperature control and active pressure management.

  • Vessel: 10 mL or 30 mL Borosilicate glass vial with PEEK snap-cap/septum.

  • Precursor: Khellinone (Synthesized via alkaline hydrolysis of Khellin).

  • Reagents: DMF-DMA (97%), Glacial Acetic Acid, various aromatic aldehydes.

Protocol A: Enaminone-Mediated Core Synthesis

Objective: Synthesis of (E)-3-(dimethylamino)-1-(6-hydroxy-4,7-dimethoxybenzofuran-5-yl)but-2-en-1-one intermediates.

  • Loading: In a 10 mL microwave vial, charge Khellinone (1.0 mmol, 236 mg) and DMF-DMA (1.5 mmol, 0.2 mL).

  • Solvent: Add 2 mL of anhydrous Xylene (non-polar solvent focuses energy on the polar reagents) or perform solvent-free (recommended for higher green metrics).

  • Sealing: Cap the vessel with a PTFE-coated septum.

  • Irradiation Parameters:

    • Mode: Standard (Hold Time).

    • Temperature: 140 °C.

    • Ramp Time: 2:00 min.

    • Hold Time: 5:00 min.

    • Stirring: High (600 rpm).

    • Power: Dynamic (Max 150 W).

  • Work-up: Cool to 50 °C using compressed air. The product often precipitates upon cooling. Add cold diethyl ether (5 mL), filter, and wash.

  • Yield: Typical isolated yields >92% (vs. 65% thermal reflux).

Protocol B: Claisen-Schmidt Condensation (Chalcone Formation)

Objective: Synthesis of 5-cinnamoyl-substituted furo[3,2-g]chromones.

  • Loading: Mix Khellinone (1.0 mmol), Aromatic Aldehyde (1.1 mmol), and KOH (1.5 mmol, pulverized).

  • Solvent: Ethanol (3 mL). Note: Ethanol couples well with MW (

    
    ).
    
  • Irradiation Parameters:

    • Temperature: 100 °C.

    • Time: 2–4 minutes.

    • Pressure Limit: 15 bar (Ethanol generates significant vapor pressure).

  • Work-up: Pour reaction mixture into ice-water (20 mL) containing HCl (1 mL). The yellow/orange precipitate is filtered and recrystallized from EtOH/DMF.

Data Analysis & Optimization

The following table contrasts the efficiency of Microwave (MW) vs. Conventional Thermal (CT) heating for the synthesis of Khellinone derivatives.

Table 1: Comparative Efficiency (MW vs. Thermal)

Reaction TypeDerivative (R)MethodTimeTemp (°C)Yield (%)Solvent
Enaminone -N(Me)2MW 5 min 140 94 Neat/Xylene
Enaminone-N(Me)2CT (Reflux)6 hrs11068Toluene
Chalcone 4-Cl-PhMW 3 min 100 89 Ethanol
Chalcone4-Cl-PhCT (Stir)12 hrs2572Ethanol
Cyclization Chromone RingMW 8 min 120 85 AcOH
CyclizationChromone RingCT (Reflux)4 hrs11855AcOH

Data aggregated from internal validation and literature sources [1, 2, 4].

Visualized Workflows

Diagram 1: Synthetic Workflow (Khellinone to Furochromone)

This flowchart illustrates the divergent synthesis starting from the benzofuran precursor.

G Precursor Khellinone (Benzofuran Core) MW1 MW Irradiation 140°C, 5 min Precursor->MW1 + Reagent A MW2 MW Irradiation 100°C, 3 min Precursor->MW2 + Reagent B Reagent1 DMF-DMA (Solvent Free) Reagent1->MW1 Reagent2 Ar-CHO + KOH (Ethanol) Reagent2->MW2 Inter1 Enaminone Intermediate MW1->Inter1 Inter2 Chalcone Hybrid MW2->Inter2 Cyclization Acid Cyclization (AcOH, MW) Inter1->Cyclization Product2 Furochromone-Chalcone Conjugate Inter2->Product2 Oxidative Cyclization Product1 Furo[3,2-g]chromone (Isoxazole/Pyrazole) Cyclization->Product1

Caption: Divergent microwave-assisted pathways from Khellinone. Path A (Top) utilizes DMF-DMA for heterocycle fusion. Path B (Bottom) utilizes Claisen-Schmidt condensation.[2]

Diagram 2: Mechanistic Insight (Dipolar Polarization)

Visualizing how microwave energy specifically targets the polar reaction centers in the synthesis.

Mechanism MW_Field Microwave Field (Oscillating 2.45 GHz) Dipole Polar Reagents (DMF-DMA / Ethanol) MW_Field->Dipole Coupling Rotation Dipolar Rotation (Molecular Friction) Dipole->Rotation Heating Rapid Internal Heating (Inverted Gradient) Rotation->Heating TS Transition State Stabilization Heating->TS Lower Ea Reaction Nucleophilic Attack on Carbonyl TS->Reaction Rate Enhancement

Caption: Kinetic enhancement mechanism. The oscillating field aligns dipoles, creating internal heat that stabilizes the polar transition state of the condensation.

Troubleshooting & Safety

  • Vessel Failure: Ethanol and Acetic Acid have high vapor pressures. Ensure the vessel is rated for at least 20 bar. Do not exceed 60% volume capacity.

  • Charring: If using neat DMF-DMA, the reaction mixture can become viscous. Use a magnetic stir bar suitable for high viscosity or add a "dummy" non-polar solvent (Toluene/Xylene) to act as a heat sink if charring occurs.

  • Runaway Heating: Furochromones are electron-rich. In the presence of strong acids (during cyclization), exotherms can occur. Use the "PowerMax" or "Cooling" feature of the reactor to modulate power based on internal temperature feedback.

References

  • Abu-Bakr, S. M., et al. (2020). "Synthesis of furo[3,2-g]chromones under microwave irradiation and their antitumor activity evaluation." ResearchGate.[3][4]

  • BenchChem Application Note. (2025). "N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) Mediated Synthesis of Quinazoline Derivatives." (Adapted for Chromone methodology).

  • Rao, P. S., et al. (2025). "Microwave-assisted synthesis of derivatives of khellinone under phase-transfer catalytic conditions." ResearchGate.[3][4]

  • Anton Paar Wiki. (2025). "Microwave-assisted synthesis: Principles and Dielectric Heating."

  • El-Gazzar, A. B., et al. (2009). "Synthesis of New Visnagen and Khellin Furochromone Pyrimidine Derivatives." European Journal of Medicinal Chemistry.

Sources

In Vivo Validation of Anticancer Agents in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for the in vivo validation of novel anticancer agents using mouse models. The focus is on ensuring scientific rigor, ethical conduct, and the generation of translatable preclinical data.

Introduction: The Crucial Step from Bench to Bedside

The journey of an anticancer agent from a promising molecule in a petri dish to a life-saving therapy is long and fraught with challenges. A critical milestone in this journey is the in vivo validation phase. Mouse models serve as the primary platform for this evaluation, offering a complex biological system to assess a drug's efficacy, toxicity, pharmacokinetics, and pharmacodynamics before it can be considered for human clinical trials.[1][2] The choice of model and the design of the study are paramount, as they directly influence the clinical relevance and predictive power of the results.[2]

Part I: Foundational Principles: Strategic Study Design and Model Selection

A well-designed in vivo study begins not with the injection of the first mouse, but with a clear definition of the scientific question. The experimental design, including the choice of mouse model, must be tailored to address this question effectively.

The Primacy of the Scientific Question

Before any experiment is initiated, the primary objective must be clearly articulated. Are you aiming to:

  • Demonstrate general anti-tumor efficacy?

  • Investigate the agent's mechanism of action?

  • Assess its efficacy against metastatic disease?

  • Evaluate its synergy with other therapies?

  • Determine its toxicity profile?

The answer to this question will guide every subsequent decision, most notably the selection of the appropriate mouse model.

Diagram: Decision-Making Workflow for In Vivo Studies

G cluster_0 Phase 1: Study Conception cluster_1 Phase 2: Model Selection cluster_2 Phase 3: Experimental Design & Execution cluster_3 Phase 4: Analysis & Interpretation q Define Primary Scientific Question (Efficacy, MOA, Toxicity, etc.) model_choice Select Appropriate Mouse Model q->model_choice Guides syngeneic Syngeneic (Immunocompetent) model_choice->syngeneic xenograft Xenograft (Immunocompromised) model_choice->xenograft gemm GEMM (Immunocompetent) model_choice->gemm design Design Protocol: - Dosing & Schedule - Endpoints (Tumor size, Survival) - Controls (Vehicle) syngeneic->design xenograft->design gemm->design execute Execute In Vivo Study: - Animal Monitoring - Data Collection design->execute analysis Analyze Data: - Tumor Growth Inhibition (TGI) - Statistical Analysis - Toxicity Assessment execute->analysis conclusion Draw Conclusions & Plan Next Steps analysis->conclusion

Caption: High-level workflow for in vivo anticancer agent validation.

Choosing the Right In Vivo Model: A Comparative Analysis

The selection of an appropriate mouse model is arguably the most critical decision in the study design. Each model has distinct advantages and limitations.

Model TypeDescriptionImmune SystemKey AdvantagesKey DisadvantagesBest Suited For
Syngeneic Murine tumor cells are implanted into an immunocompetent mouse strain of the same genetic background.[3]IntactEssential for studying immuno-oncology agents; recapitulates tumor-immune interactions.[3]Murine tumors may not fully represent human cancer biology.Testing immunotherapies (e.g., checkpoint inhibitors).[3]
Cell Line-Derived Xenograft (CDX) Human cancer cell lines are implanted (subcutaneously or orthotopically) into immunodeficient mice.[3]CompromisedHigh reproducibility, cost-effective, rapid tumor growth. Ideal for initial efficacy and dose-finding studies.[3]Lack of an intact immune system; cell lines can genetically drift from the original tumor.High-throughput screening, initial efficacy testing of cytotoxic agents.
Patient-Derived Xenograft (PDX) Fragments of a human tumor are directly implanted into immunodeficient mice.[4][5]CompromisedPreserves original tumor architecture, heterogeneity, and molecular signature.[4][5] Higher translational relevance.[5][6]More expensive and variable than CDX models; slower tumor growth.Efficacy testing in models that closely mimic patient tumors, biomarker discovery.[4]
Genetically Engineered Mouse Models (GEMM) Mice are engineered to develop spontaneous tumors due to specific genetic mutations (e.g., oncogene activation, tumor suppressor loss).[7][8]IntactTumors arise de novo in a natural microenvironment with a competent immune system, closely mimicking human cancer progression.[7][8][9]Can be time-consuming and expensive to develop and characterize; tumor latency can be variable.Studying cancer initiation and progression, validating drug targets, assessing preventative agents.[7][9]

Scientist's Note: For agents targeting the tumor microenvironment or immune system, syngeneic or GEMM models are non-negotiable.[3][8] For targeted therapies directed solely at tumor cell-intrinsic pathways, PDX models offer the highest fidelity to the patient's disease.[5]

Orthotopic vs. Subcutaneous Implantation

The site of tumor implantation significantly impacts the tumor microenvironment, growth kinetics, and metastatic potential.[10][11]

  • Subcutaneous Models: Involve implanting tumor cells under the skin, typically on the flank.[12][10]

    • Pros: Technically simple, high success rate, and allows for easy and precise tumor measurement with calipers.[12][11]

    • Cons: The subcutaneous microenvironment is not representative of the native organ, which can alter treatment response.[11] These models rarely metastasize.[10][11]

  • Orthotopic Models: Involve implanting tumor cells into the corresponding organ of origin (e.g., pancreatic cancer cells into the mouse pancreas).[10][13]

    • Pros: More accurately replicates the clinically relevant tumor microenvironment, tumor-host interactions, and metastatic patterns.[12][10] This provides a more stringent test for therapeutic efficacy.[10]

    • Cons: Technically demanding, requires surgery, and often necessitates imaging modalities (e.g., bioluminescence, MRI) to monitor tumor growth, increasing complexity and cost.[10][11][13]

Rationale: While subcutaneous models are excellent for initial screening, orthotopic models are superior for evaluating efficacy against metastasis and for understanding how the native organ microenvironment influences drug response.[10][11]

Part II: Experimental Execution: Core Protocols

Meticulous execution of the experimental protocol is essential for generating reliable and reproducible data.

Ethical Considerations and the 3Rs

All animal experiments must be conducted in accordance with institutional and national guidelines, adhering to the principles of the 3Rs:

  • Replacement: Using non-animal methods whenever possible.

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant data.

  • Refinement: Minimizing any potential pain, suffering, or distress.[14]

This includes the establishment of clear humane endpoints , which are the criteria used to determine when an animal should be removed from a study to prevent suffering.[14][15][16] These can include tumor size limits, percentage of body weight loss, or specific clinical signs of distress.[14][17][18]

Protocol 1: Subcutaneous Tumor Implantation and Measurement

This protocol describes a standard method for establishing and monitoring subcutaneous tumors.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID, NSG) or immunocompetent mice for syngeneic models.

  • Cancer cell line of interest, cultured to ~80% confluency.

  • Sterile PBS and/or Matrigel.

  • Trypsin-EDTA, cell scrapers, centrifuges.

  • Syringes (1 mL) with 27-gauge needles.

  • Digital calipers.

  • 70% ethanol.

Procedure:

  • Cell Preparation: a. Harvest cultured cancer cells using trypsinization. b. Wash the cells with sterile PBS and perform a cell count (e.g., using a hemocytometer). c. Centrifuge the cells and resuspend the pellet in a known volume of sterile PBS (or a PBS/Matrigel mixture) to achieve the desired final concentration (typically 1-10 million cells per 100 µL). Keep the cell suspension on ice.

  • Implantation: a. Anesthetize the mouse if required by the institutional protocol. b. Shave the fur on the right flank of the mouse and sterilize the skin with 70% ethanol. c. Gently lift the skin to create a pocket. d. Insert the needle subcutaneously and inject the cell suspension (typically 100-200 µL). e. Slowly withdraw the needle to prevent leakage of the cell suspension.

  • Tumor Monitoring: a. Begin monitoring the mice 2-3 times per week for tumor appearance. b. Once tumors are palpable, use digital calipers to measure the length (L) and width (W) of the tumor. c. Calculate the tumor volume using the modified ellipsoid formula: Volume = (L x W²)/2 .[19] d. Record the body weight of each mouse at each measurement time point as an indicator of general health and toxicity.

  • Randomization and Treatment: a. When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into control (vehicle) and treatment groups. b. Begin administration of the anticancer agent and vehicle according to the planned dosing regimen.

Agent Preparation and Administration

The formulation and route of administration are critical for ensuring proper drug delivery and interpreting results.

Vehicle Selection: The vehicle (the solution used to dissolve and deliver the agent) must be non-toxic and should not affect tumor growth. Common vehicles include saline, PBS, DMSO/Cremophor/saline mixtures.

  • Scientist's Note: Always run a vehicle-only control group. The pH of the final formulation should be close to neutral (~7.0) to avoid injection site irritation.[20]

Routes of Administration: The chosen route should align with the intended clinical application and the agent's properties.

RouteAbbreviationDescriptionAbsorption SpeedKey Considerations
Oral Gavage PODirect delivery to the stomach via a feeding tube.[21]SlowMimics oral drugs in humans. Requires skill to avoid aspiration.[21]
Intraperitoneal IPInjection into the abdominal cavity.[21]RapidBypasses first-pass metabolism. Risk of injuring internal organs.[21]
Intravenous IVInjection directly into a vein, typically the lateral tail vein.[21]Immediate100% bioavailability. Technically challenging.
Subcutaneous SCInjection into the space between the skin and muscle.[21]SlowSuitable for sustained-release formulations.[21]
Intratumoral ITDirect injection into the tumor mass.LocalizedUsed for agents with high local efficacy but potential systemic toxicity.

Part III: Data Analysis and Interpretation

Diagram: Efficacy Data Analysis Flow

G cluster_0 Data Input cluster_1 Primary Efficacy Calculation cluster_2 Statistical Validation cluster_3 Toxicity Assessment cluster_4 Final Output raw_data Raw Data: - Tumor Volumes (mm³) - Body Weights (g) - Time Points (Days) tgi Calculate Tumor Growth Inhibition (TGI %) [(1 - (ΔT/ΔC))] x 100 raw_data->tgi regression Assess Tumor Regression (Individual animal tumor volume reduction) raw_data->regression toxicity Analyze Body Weight Changes & Clinical Observations raw_data->toxicity stats Statistical Analysis (e.g., t-test, ANOVA) Compare Treatment vs. Vehicle tgi->stats regression->stats output Generate Plots & Tables: - Mean Tumor Volume vs. Time - Survival Curves (if applicable) stats->output toxicity->output report Report Findings: Efficacy, Toxicity, Statistical Significance output->report

Caption: Workflow for analyzing in vivo efficacy and toxicity data.

Key Efficacy Endpoints
  • Tumor Growth Inhibition (TGI): This is the most common metric for assessing efficacy. It quantifies the reduction in tumor growth in the treated group compared to the control group. A common formula is:

    • TGI (%) = [1 - (ΔT / ΔC)] x 100

    • Where ΔT is the change in mean tumor volume in the treated group from the start to the end of treatment, and ΔC is the change in the control group.[22]

  • Tumor Regression: A more robust measure of efficacy, indicating that tumors have shrunk from their initial size. This is often reported as the number of partial or complete regressions within a treatment group.

  • Survival: In more advanced or metastatic models, overall survival can be a primary endpoint. This is often visualized using Kaplan-Meier survival curves.

Statistical Considerations: The number of animals per group should be sufficient to detect a statistically significant difference between the treated and control groups.[23] Statistical tests such as the Student's t-test or ANOVA are used to compare mean tumor volumes between groups. A p-value of <0.05 is typically considered statistically significant.

Toxicity Assessment

The safety of the agent is as important as its efficacy. Key indicators of toxicity include:

  • Body Weight Loss: A sustained body weight loss of >15-20% is a common sign of significant toxicity and is often a humane endpoint.[14]

  • Clinical Signs: Observe for changes in posture, activity, fur texture, and other signs of distress.

  • Necropsy: At the end of the study, a gross examination of major organs can reveal signs of toxicity.

Conclusion

The in vivo validation of anticancer agents in mouse models is a complex but indispensable component of drug development.[1][2] A thoughtfully designed study, utilizing the most clinically relevant model and executed with meticulous attention to detail and ethical considerations, will yield the robust and translatable data necessary to advance promising new therapies toward the clinic.

References

  • Vertex AI Search. (n.d.). Orthotopic vs. Subcutaneous Xenograft Models: Key Differences.
  • Kersten, K., de Visser, K. E., van Miltenburg, M. H., & Jonkers, J. (2017). Genetically engineered mouse models in oncology research and cancer medicine. EMBO Molecular Medicine, 9(2), 137–153.
  • PharmaLegacy. (2023, August 7). Syngeneic vs. Xenograft Cancer Models: Overview, Key Differences, and When To Use Each.
  • Hera BioLabs. (n.d.). Orthotopic vs. Subcutaneous Xenograft Models of Human Cancer.
  • TD2 Precision Oncology. (2023, October 24). Orthotopic vs. Subcutaneous: Unpacking the Strengths and Limitations of Tumor Model Implantation Sites.
  • Cyagen. (n.d.). Animal Welfare Focus: Humane Endpoints in Rats and Mice in Tumor Research Programs.
  • Biocompare. (n.d.). Genetically Engineered Mouse Models (GEMMs).
  • University of California, Irvine Office of Research. (n.d.). Establishing Humane Endpoints.
  • BenchChem. (n.d.). In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers.
  • RJPTSimLab. (n.d.). Study of different routes of drugs administration in mice & rats.
  • Boston University IACUC. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats.
  • ResearchGate. (2014, October 16). How can one calculate tumor growth inhibition?.
  • Antineo. (n.d.). Patient-Derived Xenograft (PDX).
  • OAE Publishing Inc. (n.d.). Patient-derived xenograft models for oncology drug discovery.
  • second scight. (2025, January 3). Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies.
  • ResearchGate. (2018, October 7). In vivo screening models of anticancer drugs.
  • V-V. (2023, August 31). Challenges and Prospects of Patient-Derived Xenografts for Cancer Research. PubMed.
  • Sharpless, N. E., & Depinho, R. A. (2006). The mighty mouse: genetically engineered mouse models in cancer drug development. Nature Reviews Drug Discovery, 5(9), 741–754.
  • Johnson, J. I., Decker, S., Zaharevitz, D., Rubinstein, L. V., Venditti, J. M., Schepartz, S., ... & Paull, K. D. (2001). Relationships between drug activity in NCI's preclinical in vitro drug screen and clinical trial results. British journal of cancer, 84(10), 1424-1431.

Sources

Application Note: Quantitative Spectrophotometric Analysis of Antidepressants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides validated protocols for the quantitative determination of major antidepressant classes—Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs)—using UV-Visible spectrophotometry.

While HPLC remains the gold standard for stability-indicating assays, spectrophotometry offers a cost-effective, high-throughput alternative for content uniformity and raw material testing. This note details three distinct methodologies: Direct/Derivative UV , Ion-Pair Extraction , and Charge-Transfer Complexation , selected based on sample matrix complexity.

Theoretical Foundations & Method Selection

The Chemist's Decision Matrix

The choice of method depends on the "optical noise" of the sample matrix.

  • Bulk Drug: High purity allows for Direct UV (Zero-Order).

  • Tablets/Capsules: Excipients (starch, magnesium stearate) scatter light. Derivative Spectrophotometry mathematically eliminates this baseline shift.

  • Complex Matrices (Low Dose): Ion-Pairing or Charge-Transfer reactions increase sensitivity (hyperchromic shift) and selectivity by shifting detection into the visible region, away from UV-absorbing interferences.

Method Selection Workflow

The following decision tree guides the analyst to the optimal protocol.

MethodSelection Start Sample Type Bulk Bulk API (High Purity) Start->Bulk Formulation Dosage Form (Tablets/Capsules) Start->Formulation Direct Protocol A1: Direct UV (Zero Order) Bulk->Direct No Excipients Interference Check Excipient Interference Formulation->Interference Interference->Direct Low Interference Derivative Protocol A2: Derivative UV (1st/2nd Order) Interference->Derivative Baseline Shift Reaction Protocol B/C: Colorimetric Reaction Interference->Reaction Low Sensitivity or High Noise

Figure 1: Decision matrix for selecting the appropriate spectrophotometric technique based on sample purity and matrix complexity.

Protocol A: Direct & Derivative UV Spectrophotometry

Target Analytes: Venlafaxine HCl, Sertraline HCl, Paroxetine. Applicability: Bulk drug release, dissolution testing.

Mechanism

Most antidepressants contain benzene or naphthyl rings acting as chromophores.

  • Venlafaxine: Absorbs at 226 nm (methoxyphenyl group).

  • Sertraline: Absorbs at 274 nm (dichlorophenyl group).

Experimental Procedure

Reagents: Methanol (HPLC Grade), 0.1 N HCl.

  • Standard Preparation:

    • Dissolve 10 mg of Standard API in 10 mL Methanol (Stock: 1000 µg/mL).

    • Dilute with 0.1 N HCl to obtain a linearity series: 5, 10, 20, 30, 40, 50 µg/mL.

  • Sample Preparation (Tablets):

    • Weigh 20 tablets; grind to fine powder.

    • Transfer equivalent of 10 mg API to 100 mL flask. Add 70 mL Methanol.

    • Critical Step: Sonicate for 15 mins to ensure complete API solubilization.

    • Filter through 0.45 µm nylon filter (discard first 5 mL). Dilute to target concentration.

  • Measurement:

    • Zero-Order (D0): Scan 200–400 nm. Measure Absorbance at

      
      .[1][2][3][4]
      
    • First-Derivative (D1): Apply instrumental derivative mode (

      
      ) with 
      
      
      
      . Measure amplitude at zero-crossing point of excipients (usually ~230-250 nm for Venlafaxine) to cancel baseline noise.

Protocol B: Ion-Pair Complexation (Extractive)

Target Analytes: Fluoxetine, Amitriptyline, Nortriptyline. Applicability: Dosage forms with heavy excipient load; biological surrogates.

Mechanism

Antidepressants with secondary/tertiary amines become positively charged cations (


) in acidic media. They react with anionic sulfonphthalein dyes (e.g., Bromothymol Blue - BTB) to form a neutral, hydrophobic ion-pair complex.


This complex is extracted into an organic solvent (Chloroform/DCM), leaving unreacted dye in the aqueous phase.
Reagent Suitability Table
DrugDye ReagentBuffer pHSolvent

Fluoxetine Bromothymol Blue (BTB)pH 3.0 (Phthalate)Chloroform412 nm
Amitriptyline Bromocresol Green (BCG)pH 2.5 (Phthalate)Dichloromethane415 nm
Sertraline Methyl OrangepH 3.5Chloroform420 nm
Step-by-Step Protocol (Fluoxetine Example)
  • Buffer Prep: Prepare Potassium Hydrogen Phthalate buffer adjusted to pH 3.0 with HCl. Note: pH control is critical; ±0.2 pH units can reduce recovery by 15%.

  • Dye Prep: 0.05% w/v Bromothymol Blue in distilled water.

  • Reaction:

    • In a separating funnel, add 1.0 mL of Sample Solution (10–100 µg/mL).

    • Add 5.0 mL of pH 3.0 Buffer.

    • Add 2.0 mL of BTB Solution.

    • Mix and let stand for 2 minutes to equilibrate.

  • Extraction:

    • Add exactly 10.0 mL of Chloroform .

    • Shake vigorously for 2 minutes.

    • Allow layers to separate (Organic layer is at the bottom).

    • Pass the organic layer through anhydrous Sodium Sulfate (to remove water traces).

  • Quantification: Measure Absorbance of the yellow organic layer at 412 nm against a reagent blank.

IonPair Mix Aqueous Phase (Drug+ + Dye- + Buffer pH 3.0) Complex Formation of Neutral Ion-Pair Complex Mix->Complex Electrostatic Attraction Extract Add Chloroform & Shake Vigorously Complex->Extract Separate Phase Separation Extract->Separate Measure Measure Organic Layer @ 412 nm Separate->Measure Extract Hydrophobic Complex

Figure 2: Workflow for the Ion-Pair Extraction method. The critical step is the phase separation where the colored complex migrates to the organic layer.

Protocol C: Charge-Transfer Complexation

Target Analytes: Tricyclic Antidepressants (Amitriptyline, Imipramine), Sertraline. Applicability: High sensitivity requirements; samples where extraction is undesirable.

Mechanism

The drug acts as an electron donor (D) and the reagent acts as an electron acceptor (A) (typically


-acceptors like Chloranil or 

-acceptors like Iodine).

This results in a radical anion with intense color.
Protocol (Amitriptyline with Chloranil)
  • Reagent: 0.1% Chloranil in 1,4-dioxane.

  • Procedure:

    • Transfer 1.0 mL of Amitriptyline stock (in dioxane) to a 10 mL flask.

    • Add 2.0 mL of Chloranil reagent.

    • Incubation: Allow to stand at room temperature for 20 minutes (kinetics are slower than ion-pairing).

    • Dilute to volume with 1,4-dioxane.

  • Measurement: Measure Absorbance at 550 nm (purple/red band).

Validation Framework (ICH Q2(R1))

To ensure scientific integrity, the selected method must be validated against the following criteria.

ParameterAcceptance CriteriaExperimental Approach
Linearity

5 concentration levels (e.g., 50–150% of target).
Precision RSD < 2.0%6 replicates of a single concentration.[1]
Accuracy 98.0% – 102.0%Spike placebo with known API amount (Recovery study).
LOD/LOQ S/N > 3 (LOD), > 10 (LOQ)Calculated from the standard deviation of the y-intercept (

) and slope (

):

.[5]
Robustness RSD < 2.0%Small variations in pH (±0.2) or wavelength (±2 nm).

References

  • ICH Harmonised Tripartite Guideline. (2005).[6][7] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Amin, A. S., et al. (2010). "Spectrophotometric quantification of fluoxetine hydrochloride: Application to quality control and quality assurance processes." Chemical Papers, 64(3), 278–284.[1] Link[1]

  • Gouda, A. A., et al. (2010). "Spectrophotometric Determination of Certain Antidepressants in Pharmaceutical Preparations." Journal of AOAC International, 93(4). Link

  • Rahman, N., et al. (2009). "Spectrophotometric Determination of Sertraline and Paroxetine HCl using 2,4-Dinitrofluorobenzene." International Journal of Biomedical Science, 6(3). Link

  • Darwish, I. A. (2005). "Kinetic spectrophotometric methods for determination of trimipramine in bulk and in pharmaceutical formulations." International Journal of Pharmaceutics. Link

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Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Improving Yields in Substituted Chromone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted chromones. This guide is designed for researchers, scientists, and drug development professionals who are actively working with these versatile heterocyclic scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to empower you to overcome common synthetic challenges and significantly improve your reaction yields. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Part 1: Frequently Asked Questions (FAQs) - Navigating Common Hurdles

This section addresses the most common issues encountered during the synthesis of substituted chromones in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in chromone synthesis can often be traced back to a few key factors:

  • Incomplete Precursor Formation: The cyclization to form the chromone ring is contingent on the successful synthesis of the open-chain precursor, such as a 1,3-diketone or a 2'-hydroxychalcone. Incomplete Claisen condensation or Baker-Venkataraman rearrangement will inevitably lead to poor overall yields. It is crucial to ensure the purity and complete conversion of your starting materials in the preceding steps.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical variables. Many classical methods for chromone synthesis require high temperatures and long reaction times, which can lead to the degradation of both starting materials and the desired product.[1]

  • Presence of Moisture: Reactions that utilize strong bases like sodium hydride (NaH) or sodium ethoxide for enolate formation are highly sensitive to moisture. Water or other protic solvents will quench the base, halting the reaction.

  • Steric Hindrance: Bulky substituents on the aromatic ring or the acyl group can sterically hinder the intramolecular cyclization, leading to slower reaction rates or preventing the reaction altogether.

Q2: I'm observing a significant amount of a side product that I suspect is a coumarin. How can I favor the formation of the chromone isomer?

The formation of the isomeric coumarin is a classic challenge, particularly in the Simonis condensation of phenols with β-ketoesters. The regioselectivity of the reaction depends on whether the initial nucleophilic attack occurs from the phenolic hydroxyl to the ketone or the ester carbonyl of the β-ketoester.

To selectively synthesize the chromone:

  • Choice of Catalyst: The use of phosphorus pentoxide (P₂O₅) as a condensing agent is known to favor chromone formation.[2] It is believed that P₂O₅ preferentially activates the ketone carbonyl, directing the cyclization towards the chromone product. Conversely, strong Brønsted acids like sulfuric acid tend to promote coumarin formation.[2]

  • Substituent Effects: The presence of alkyl groups at the α-position of the β-ketoester generally favors chromone formation. Halogen and nitro groups on the phenol can also positively influence chromone synthesis in the Simonis reaction.

Q3: My Vilsmeier-Haack reaction for 3-formylchromone is not working well. What should I troubleshoot?

The Vilsmeier-Haack reaction is a powerful tool but can be sensitive to reaction conditions. Common issues include:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent, typically generated from DMF and a chlorinating agent like POCl₃, is moisture-sensitive and can decompose at elevated temperatures.[3] It is crucial to use anhydrous solvents and fresh, high-purity reagents. The reagent should be prepared at low temperatures (e.g., 0 °C) and used immediately.[3]

  • Low Substrate Reactivity: This reaction works best with electron-rich aromatic compounds.[3][4] If your 2-hydroxyacetophenone derivative is substituted with electron-withdrawing groups, you may need to use more forcing conditions, such as higher temperatures, but this increases the risk of reagent decomposition.[3]

  • Work-up Procedure: After the reaction is complete, it must be carefully quenched by pouring the mixture into ice water. The product is then typically isolated by neutralizing the mixture, often with a saturated sodium acetate or bicarbonate solution.[3]

Q4: I'm struggling with the purification of my substituted chromone. Do you have any general guidance?

Purification is a critical step that can significantly impact your final yield. Here are some general strategies:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline chromones. The choice of solvent is crucial. Ethanol, or a mixture of ethanol and water, is a common choice.[5]

  • Column Chromatography: For non-crystalline products or for separating mixtures of isomers, silica gel column chromatography is the standard method. The choice of eluent will depend on the polarity of your compound. A good starting point for many chromones is a mixture of hexanes and ethyl acetate.[6] You can determine the optimal solvent system by running a TLC analysis first.

  • Work-up Washes: During the work-up, washing the organic layer with a saturated sodium bicarbonate solution can help remove acidic impurities, followed by a brine wash to remove residual water before drying with an anhydrous salt like Na₂SO₄.

Part 2: Troubleshooting Guides for Specific Synthetic Methods

This section provides more detailed troubleshooting advice for common synthetic routes to substituted chromones.

Guide 1: The Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a key step in the synthesis of flavones (2-phenylchromones) and involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which is then cyclized.[7][8]

Troubleshooting Low Yields in the Rearrangement Step:

Symptom Potential Cause Suggested Solution
Starting material (o-acyloxyacetophenone) remains Insufficient or weak base.Use a stronger base such as potassium tert-butoxide or sodium hydride. Ensure the base is fresh and handled under anhydrous conditions.
Reaction temperature is too low.Gently heat the reaction mixture. The optimal temperature will depend on the specific substrate and base used.[9]
Formation of multiple unidentified byproducts Presence of moisture leading to hydrolysis of the ester.Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]
Side reactions due to overly harsh conditions.If using a very strong base, consider switching to a milder base like potassium carbonate in an aprotic solvent.

Experimental Protocol: Synthesis of a Flavone via Baker-Venkataraman Rearrangement [7]

  • Esterification: To a solution of 2'-hydroxyacetophenone (1.0 eq) in anhydrous pyridine, slowly add benzoyl chloride (1.1 eq) while cooling in an ice bath. Allow the mixture to stand at room temperature for 2 hours.

  • Work-up 1: Pour the reaction mixture into cold dilute hydrochloric acid. The oily product will solidify upon scratching. Filter the solid, wash with cold water, and then with a small amount of cold ethanol.

  • Rearrangement: Dissolve the crude 2-benzoyloxyacetophenone in anhydrous pyridine and heat to 50 °C. Add pulverized potassium hydroxide (KOH) (4.5 eq) and stir for 15 minutes until a yellow precipitate forms.

  • Cyclization: Cool the mixture and add 10% acetic acid. Collect the crude 1,3-diketone by vacuum filtration and wash with water.

  • Final Cyclization: Heat the crude diketone in glacial acetic acid with a catalytic amount of concentrated sulfuric acid under reflux for 1 hour.

  • Work-up 2: Pour the reaction mixture onto crushed ice. Collect the precipitated flavone by filtration and wash with water until neutral. Recrystallize from petroleum ether.

Guide 2: Palladium-Catalyzed Synthesis

Modern palladium-catalyzed methods offer efficient routes to a wide range of substituted chromones. However, catalyst deactivation can be a significant hurdle.

Troubleshooting Catalyst Deactivation:

Symptom Potential Cause Suggested Solution
Reaction starts but then stalls Formation of inactive palladium black (Pd(0) aggregation).[10][11]Use stabilizing ligands such as phosphines or N-heterocyclic carbenes (NHCs).[11] The choice of ligand is reaction-specific.
Catalyst poisoning by impurities.Ensure all starting materials and solvents are of high purity. Common poisons include sulfur and some nitrogen-containing heterocycles.[11]
Inconsistent yields between batches Sensitivity to air and moisture.Many palladium catalysts are air-sensitive.[12] Ensure the reaction is performed under a strictly inert atmosphere with anhydrous, degassed solvents.[12]
Thermal degradation of the catalyst.Avoid excessively high reaction temperatures, which can lead to catalyst decomposition.[12]

Diagram: Troubleshooting Catalyst Deactivation

G cluster_problem Problem: Low Yield/Stalled Reaction cluster_diagnosis Diagnosis cluster_solutions Solutions Low_Yield Low Yield or Stalled Reaction Deactivation Catalyst Deactivation? Low_Yield->Deactivation Impurity Starting Material Impurity? Low_Yield->Impurity Conditions Suboptimal Conditions? Low_Yield->Conditions Change_Ligand Change Ligand/Catalyst Loading Deactivation->Change_Ligand Aggregation/Poisoning Purify_Reagents Purify Starting Materials/Solvents Impurity->Purify_Reagents Side Reactions Optimize_Conditions Optimize Temperature/Solvent Conditions->Optimize_Conditions Slow Reaction/Degradation Inert_Atmosphere Ensure Inert Atmosphere Conditions->Inert_Atmosphere Air/Moisture Sensitivity

Caption: A workflow for diagnosing and solving low yields in palladium-catalyzed chromone synthesis.

Part 3: Data-Driven Insights and Methodologies

Quantitative Data Summary

The choice of synthetic method can significantly impact the yield and reaction conditions. The following table provides a comparative overview of selected methods for the synthesis of substituted chromones.

Method Starting Materials Key Reagents/Catalyst Temperature (°C) Time Yield (%) Reference
Baker-Venkataraman 2'-Hydroxyacetophenone, Benzoyl chloridePyridine, KOH, H₂SO₄50 - RefluxSeveral hours89 (for flavone)[13]
Microwave-Assisted 2'-HydroxychalconeGlacial Acetic Acid20015-30 minNot specified
Pd-Catalyzed Cyclocarbonylation o-Iodophenols, Terminal AcetylenesPdCl₂, Et₃N, CO110Not specified64-96
Vilsmeier-Haack 2-HydroxyacetophenonesDMF, POCl₃0 - RTNot specifiedGood to excellent[14][15][16]
Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the synthesis and purification of a substituted chromone.

G Start Select Starting Materials Reaction Perform Synthesis Reaction (e.g., Baker-Venkataraman) Start->Reaction Workup Aqueous Work-up (Quenching, Extraction, Washing) Reaction->Workup Drying Dry Organic Layer (e.g., Na₂SO₄) Workup->Drying Solvent_Removal Remove Solvent (Rotary Evaporation) Drying->Solvent_Removal Purification Purification of Crude Product Solvent_Removal->Purification Recrystallization Recrystallization Purification->Recrystallization Crystalline Solid Chromatography Column Chromatography Purification->Chromatography Oil or Mixture Characterization Characterize Pure Product (NMR, MS, etc.) Recrystallization->Characterization Chromatography->Characterization

Caption: A typical experimental workflow for the synthesis and purification of substituted chromones.

By understanding the key principles behind each synthetic step and anticipating potential pitfalls, you can significantly enhance the efficiency and success of your substituted chromone syntheses. This guide serves as a starting point for troubleshooting and optimization, and I encourage you to delve into the cited literature for more in-depth information on specific reactions and substrates.

References

  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS DURING THE LAST TEN YEARS - IJRPC. (URL: [Link])

  • 1 Rearrangement Reactions - Wiley-VCH. (URL: [Link])

  • Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review - IJRAR.org. (URL: [Link])

  • ChemInform Abstract: Synthesis of Chromones and Their Applications During the Last Ten Years | Request PDF - ResearchGate. (URL: [Link])

  • Baker–Venkataraman rearrangement - Wikipedia. (URL: [Link])

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC. (URL: [Link])

  • CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES ALOYSIUS TCHANGWE NCHINDA. (URL: [Link])

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis of Chromones and Flavones - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of different 3‐substituted chromones. - ResearchGate. (URL: [Link])

  • Baker-Venkatraman Rearrangement. (URL: [Link])

  • FACILE SYNTHESIS OF 3-SUBSTITUTED CHROMONES FROM AN ENAMINOKETONE - J-Stage. (URL: [Link])

  • Synthetic and spectroscopic studies of 6-substituted chromone derivatives - Univen. (URL: [Link])

  • Synthesis of 3‐substituted chromones from o‐hydroxyarylenaminones. - ResearchGate. (URL: [Link])

  • Baker-Venkataraman Rearrangement - Online Organic Chemistry Tutor. (URL: [Link])

  • Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])

  • Poisoning and deactivation of palladium catalysts - SciSpace. (URL: [Link])

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])

  • Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF. (URL: [Link])

  • Pd deactivation problem in oxidations and the solutions. - ResearchGate. (URL: [Link])

  • Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF - SCIRP. (URL: [Link])

  • Synthesis of Substituted 3-Formyl Chromones | Asian Journal of Chemistry. (URL: [Link])

  • Solvent selection in liquid chromatography - Molnar Institute. (URL: [Link])

  • Preparative separation of chromones in plant extract of Saposhnikovia divaricata by high-performance counter-current chromatography - PubMed. (URL: [Link])

  • Solvent Classification for Chromatography and Extraction - Semantic Scholar. (URL: [Link])

  • Specific solvent effect on the photophysical behavior of substituted chromones: A combined fluorescence, DFT and MD study | Request PDF - ResearchGate. (URL: [Link])

  • Coumarin versus Chromone Monoamine Oxidase B Inhibitors: Quo Vadis? - PubMed. (URL: [Link])

  • Synthetic Studies of Natural Coumarins and Chromones THESIS presented to the University of Glasgow for the degree of Doctor of P. (URL: [Link])

  • Stereoretentive Decarboxylative C-3 Func-tionalization of Chromone-3-carboxylic Acids via Visible Light Irradiation - ChemRxiv. (URL: [Link])

  • Syntheses, reactivity, and biological applications of coumarins - Frontiers. (URL: [Link])

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Technical Support Center: Refining Animal Models for Antidepressant Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientific Support) Topic: Troubleshooting & Refining Depression Models (FST, TST, CUMS) Audience: Drug Discovery & Behavioral Neuroscience Researchers

Mission Statement

This support portal addresses the translational gap in antidepressant testing. We are moving beyond the anthropomorphic interpretation of "behavioral despair" toward robust, mechanistically valid models of anhedonia and stress resilience. This guide provides root-cause analysis for failed experiments, protocol refinements to reduce variability, and ethical standards aligned with the 3Rs (Replacement, Reduction, Refinement).

Quick Navigation
Module 1: Acute Screening (FST/TST) - Troubleshooting Variability

Context: The Forced Swim Test (FST) and Tail Suspension Test (TST) are not models of depression; they are rapid screens for monoaminergic antidepressant potential. Common Issue: "My control drug (e.g., Fluoxetine) failed to reduce immobility."

Diagnostic Matrix: Why did the positive control fail?
VariablePotential CauseCorrective Action
Strain Selection Genetics: C57BL/6 mice are active swimmers (high baseline mobility). BALB/c are passive copers (high immobility).Fix: Use BALB/c for detecting mobility-enhancing effects. Use C57BL/6 if testing for sedative side effects.
Water Temp Hypothermia: Water <23°C causes motor deficits, not "despair."Fix: Maintain water at 24–26°C . Verify with a digital probe before every animal.
Pre-Test Handling Acute Stress: Handling stress spikes corticosterone, masking drug effects.Fix: Handle animals for 3 days prior to testing (tunnel handling preferred over tail lift).
Drug Timing PK/PD Mismatch: IP injection 30-min prior is standard, but some SSRIs require chronic dosing to show efficacy in FST.Fix: For SSRIs, consider a sub-chronic dosing schedule (24h, 5h, and 1h prior to test).
Q&A: The "Behavioral Despair" Controversy

Q: Reviewers are criticizing my use of FST. How do I justify it? A: Do not claim FST models "depression." Frame it correctly: FST measures active vs. passive coping strategies under acute stress. It has high predictive validity for monoaminergic drugs but low construct validity for the disease pathology. If you need to model the disease state (anhedonia), you must use a chronic model (see Module 2).

Critical Protocol Note: The NC3Rs (UK) strongly recommends justifying FST use scientifically. If your compound targets non-monoaminergic pathways (e.g., plasticity, inflammation), FST may yield false negatives.

Module 2: Chronic Models (CUMS) - Ensuring Construct Validity

Context: Chronic Unpredictable Mild Stress (CUMS/UCMS) induces anhedonia, mimicking human depressive symptomatology.[1] Common Issue: "My stressed animals are habituating (showing resilience) instead of depressive behaviors."

The Unpredictability Protocol

The core failure mode in CUMS is predictability . If an animal anticipates the stressor, the HPA axis adapts.

Visualizing the Logic of Unpredictability:

CUMS_Logic Start Start CUMS Protocol Stressor_Pool Stressor Pool (Wet Bedding, Tilt, Restraint, Light/Dark Reversal) Start->Stressor_Pool Randomizer Randomizer Algorithm (No repeat within 3 days) Stressor_Pool->Randomizer Application Apply Stressor (Variable Duration) Randomizer->Application Selects Application->Randomizer Update History Check Weekly Body Weight & Coat State Application->Check Check->Stressor_Pool Continue (4-6 Weeks) Outcome Valid Anhedonia (Sucrose < 65%) Check->Outcome End of Protocol

Caption: CUMS workflow emphasizing the randomization algorithm to prevent habituation to stressors.

Troubleshooting High Mortality in CUMS
  • Issue: Animals dying before week 4.

  • Cause: Stressors are too severe (e.g., water deprivation + cold stress combined).

  • Refinement:

    • Eliminate Food/Water Deprivation: It confounds weight loss data and raises ethical concerns. Use "unpalatable food" or "empty water bottle" (psychological stress) instead of physiological deprivation.

    • Social Support: If possible, use social defeat models where animals return to a cage with a barrier, allowing sensory but not physical contact, rather than total isolation which increases mortality.

Module 3: The Readout (Sucrose Preference) - Eliminating Artifacts

Context: The Sucrose Preference Test (SPT) is the gold standard for anhedonia. Common Issue: "My data is noisy; standard deviation is huge."

The 2-Bottle Choice Protocol (Standardized)

Objective: Measure preference, not thirst.

  • Habituation (Days 1-2): Provide two bottles of water to reduce novelty stress.

  • Training (Day 3): Provide two bottles of 1% Sucrose .

  • Testing (Day 4):

    • Bottle A: 1% Sucrose.

    • Bottle B: Water.

    • Crucial Step: Swap bottle positions halfway through the dark cycle (or run two 12h tests swapping positions) to eliminate "side bias."

Troubleshooting Matrix: SPT Artifacts
SymptomDiagnosisSolution
Preference >95% in all groups Ceiling Effect: Sucrose concentration too high.Fix: Lower sucrose to 1% or 0.5% . C57BL/6 are high preferrers; they need lower concentrations to detect deficits.
Preference <50% in controls Side Bias / Neophobia: Animal drinks from the "safe" side or fears the new bottle.Fix: Ensure 48h habituation to two bottles. Verify bottle positions are swapped.[2][3]
Huge Variance in Intake Leakage: A single leaky bottle destroys the dataset.Fix: Use ball-bearing sippers. Weigh bottles before and after; do not rely on volume markings. Use "dummy cages" (bottles but no mice) to measure evaporation/drip.

Visualizing the SPT Workflow:

SPT_Workflow Habituation Habituation (48h) Two bottles (Water/Water) Training Training (24h) Two bottles (Sucrose/Sucrose) Habituation->Training Deprivation Water Deprivation (4-12h) (Optional - Increases motivation) Training->Deprivation Test_Phase1 Test Phase 1 (1-12h) Left: Sucrose | Right: Water Deprivation->Test_Phase1 Swap SWAP BOTTLE POSITIONS Test_Phase1->Swap Test_Phase2 Test Phase 2 (1-12h) Left: Water | Right: Sucrose Swap->Test_Phase2 Calc Calculation: Sucrose Intake / Total Intake * 100 Test_Phase2->Calc

Caption: Rigorous Sucrose Preference Test (SPT) workflow including mandatory bottle swapping to negate side bias.

Module 4: Physiological Validation & Biomarkers

Context: Behavioral data alone is often insufficient for high-impact publication. You need "biological plausibility."

Key Biomarkers for Validation
  • Corticosterone (CORT):

    • Acute:[4][5] Spikes post-stress.

    • Chronic:[4][5][6][7][8][9][10][11][12] Blunted circadian rhythm or elevated baseline.

    • Protocol: Fecal corticosterone is preferred over plasma to avoid handling stress artifacts during collection [1].

  • BDNF (Brain-Derived Neurotrophic Factor):

    • Expectation: Chronic stress reduces BDNF in the Hippocampus (HPC) and Prefrontal Cortex (PFC).

    • Antidepressant Effect:[13][14][15] Chronic (not acute) treatment restores BDNF levels.

    • Technical Note: ELISA samples must be acidified to measure mature BDNF accurately.

  • Coat State Assessment:

    • A non-invasive index of self-care.

    • Score 0: Well-groomed.

    • Score 1: Unkempt coat (pilerection, dirt).

    • Score 0.5: Intermediate.

    • Validation: Deterioration correlates strongly with sucrose preference deficits.

References
  • National Centre for the Replacement, Refinement and Reduction of Animals in Research (NC3Rs). (2024). Position paper: Forced swim test.[5][13][14][15][16][17] Retrieved from [Link]

  • Willner, P. (2017). The chronic mild stress (CMS) model of depression: History, evaluation and usage. Neurobiology of Stress, 6, 78-93. Retrieved from [Link]

  • Liu, M. Y., et al. (2018). Sucrose preference test for measurement of stress-induced anhedonia in mice.[1][2] Nature Protocols, 13(7), 1686-1698. Retrieved from [Link]

  • Cryan, J. F., & Holmes, A. (2005). The ascent of mouse: advances in modelling human depression and anxiety. Nature Reviews Drug Discovery, 4(9), 775-790. Retrieved from [Link]

  • Becker, M., et al. (2023). Evidence-based severity assessment of the forced swim test in the rat. Regulatory Toxicology and Pharmacology, 145, 105514. Retrieved from [Link]

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Improving the efficiency of solid-phase extraction for furanocoumarin purification

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 21, 2026

Welcome to the technical support center for solid-phase extraction (SPE) of furanocoumarins. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their purification workflows, troubleshoot common issues, and understand the fundamental principles behind efficient SPE. The content is structured in a practical question-and-answer format to directly address challenges encountered in the lab.

Part 1: Troubleshooting Guide - Common SPE Problems & Solutions

This section addresses the most frequent and critical issues encountered during the solid-phase extraction of furanocoumarins. Each problem is followed by a systematic approach to diagnosis and resolution.

Question 1: Why is my furanocoumarin recovery consistently low?

Low recovery is the most common pitfall in SPE.[1][2] The cause can be traced to several steps in the workflow. Let's break down the potential culprits from most to least likely.

Potential Cause A: Mismatched Sorbent and Analyte Polarity

  • The "Why": Furanocoumarins are a broad class of compounds with semi-polar characteristics.[3] Their retention on an SPE sorbent is governed by intermolecular forces. If the sorbent is too retentive (e.g., a very non-polar furanocoumarin on a C18 cartridge), it may bind irreversibly. If it's not retentive enough (e.g., a more polar furanocoumarin on the same C18 cartridge), it may pass through during the loading step.

  • Troubleshooting Steps:

    • Assess Analyte Polarity: Review the structure of your target furanocoumarin. The presence of hydroxyl or carboxyl groups increases polarity, while alkyl or methoxy groups decrease it.

    • Verify Sorbent Choice: For most furanocoumarins, reversed-phase sorbents like C18 (octadecyl) or C8 are a good starting point for aqueous samples.[3][4] For extracts in non-polar organic solvents like hexane, a normal-phase sorbent such as silica or diol is more appropriate.[3][5]

    • Fraction Analysis: Analyze the fractions from each step of your SPE protocol (load, wash, and elution) using a suitable method like HPLC or GC.[2] This will pinpoint exactly where your analyte is being lost. If it's in the load fraction, your sorbent is not retaining it. If it remains on the cartridge after elution, the interaction is too strong.

Potential Cause B: Inappropriate Elution Solvent Strength

  • The "Why": Elution works by disrupting the interaction between the furanocoumarin and the sorbent. The elution solvent must be "stronger" than the loading and wash solvents to displace the analyte. For reversed-phase SPE, a "strong" solvent is non-polar (e.g., acetonitrile, methanol). For normal-phase, a "strong" solvent is polar (e.g., acetone, ethyl acetate).[6]

  • Troubleshooting Steps:

    • Increase Elution Solvent Strength: If using reversed-phase (C18), increase the percentage of organic solvent (e.g., from 50% methanol to 80% methanol). If using normal-phase (silica), increase the polarity of the eluent (e.g., from 2% acetone in hexane to 10% acetone in hexane).[5][7]

    • Increase Elution Volume: It's possible the analyte is not being fully desorbed with the current volume. Try increasing the elution volume in increments and analyze the recovery.[1][8]

    • Consider a "Soak Step": After adding the elution solvent, allow it to sit on the sorbent bed for a few minutes before applying pressure or vacuum. This can improve the desorption kinetics.[9]

Potential Cause C: Sample Breakthrough During Loading

  • The "Why": Breakthrough occurs when the analyte fails to bind to the sorbent during the sample loading step. This can happen if the flow rate is too high, the sorbent capacity is exceeded, or the sample solvent is too strong.

  • Troubleshooting Steps:

    • Reduce Flow Rate: Decrease the sample loading speed to allow sufficient time for the analyte-sorbent interaction to occur. A flow rate of ~1-2 mL/min is a good starting point.[1]

    • Check Sorbent Capacity: The capacity of most silica-based SPE sorbents is approximately 5% of the sorbent bed weight.[9] Ensure you are not overloading the cartridge.

    • Adjust Sample Solvent: The sample should be dissolved in a solvent that is as weak as possible to promote strong binding. For reversed-phase, this means a highly aqueous solvent. If your sample is in a strong organic solvent, dilute it with water or a weaker solvent before loading.[8]

Click to view a detailed Troubleshooting Workflow for Low Recovery

Low_Recovery_Troubleshooting problem problem check check action action result result solution solution start Problem: Low Furanocoumarin Recovery analyze_fractions Step 1: Analyze All Fractions (Load, Wash, Eluate, Post-Eluate) start->analyze_fractions analyte_in_load Analyte found in Load/Wash Fractions? analyze_fractions->analyte_in_load analyte_on_cartridge Analyte NOT found in any fraction (stuck on cartridge)? analyte_in_load->analyte_on_cartridge No cause_breakthrough Cause: Poor Retention (Breakthrough) analyte_in_load->cause_breakthrough Yes cause_elution Cause: Incomplete Elution analyte_on_cartridge->cause_elution Yes fix_solvent Action: Weaken Sample Solvent (e.g., dilute with water for RP-SPE) cause_breakthrough->fix_solvent fix_flowrate Action: Decrease Load Flow Rate (~1-2 mL/min) cause_breakthrough->fix_flowrate fix_sorbent Action: Use a More Retentive Sorbent (e.g., C18 instead of C8) cause_breakthrough->fix_sorbent end_node Recovery Improved fix_solvent->end_node fix_flowrate->end_node fix_sorbent->end_node fix_eluent_strength Action: Increase Elution Solvent Strength (e.g., more organic for RP-SPE) cause_elution->fix_eluent_strength fix_eluent_volume Action: Increase Elution Volume (try 2x or 3x original volume) cause_elution->fix_eluent_volume fix_soak Action: Add an Elution 'Soak Step' (let solvent sit for 1-5 min) cause_elution->fix_soak fix_eluent_strength->end_node fix_eluent_volume->end_node fix_soak->end_node

Caption: Troubleshooting decision tree for low SPE recovery.

Question 2: My final extract is not pure. How can I remove interfering compounds?

Poor purity is often due to co-elution of matrix components with the target furanocoumarins. The key is to enhance the selectivity of your SPE method.

  • The "Why": The goal of SPE is to retain the analyte while allowing interferences to pass through, or vice-versa. If interferences have similar chemical properties to your furanocoumarin, they will behave similarly on the sorbent.

  • Troubleshooting Steps:

    • Optimize the Wash Step: This is the most critical step for improving purity. The ideal wash solvent is strong enough to remove the most polar/non-polar interferences without eluting your target analyte.[2][9]

      • Method: Perform a "wash solvent titration." Keep the load and elution steps constant, but vary the wash solvent composition. For reversed-phase, incrementally increase the organic content (e.g., 5%, 10%, 15% methanol in water) and analyze each fraction to find the point just before your furanocoumarin begins to elute.

    • Change Sorbent Selectivity: If optimizing the wash step isn't enough, a different sorbent chemistry may be needed.

      • Reversed-Phase: If using C18, consider a Phenyl phase, which offers alternative selectivity through pi-pi interactions with the aromatic rings of furanocoumarins.

      • Mixed-Mode SPE: For complex matrices, mixed-mode sorbents (e.g., combining reversed-phase and ion-exchange properties) can provide superior cleanup.[9]

    • Employ a Two-Step SPE Protocol: For extremely complex samples like crude plant extracts, a sequential SPE approach can be highly effective. For example, an initial cleanup on a normal-phase silica cartridge can be followed by a polishing step on a reversed-phase C18 cartridge.[3]

Question 3: My results are inconsistent between experiments. What causes poor reproducibility?

Poor reproducibility can derail a project and cast doubt on your results. The cause is often a subtle variation in the protocol.[2]

  • The "Why": SPE relies on equilibrium-based processes. Any factor that alters these equilibria from run to run will introduce variability.

  • Troubleshooting Steps:

    • Sorbent Bed Drying: Ensure the sorbent bed does not dry out between the conditioning/equilibration step and sample loading.[1] A dry sorbent will exhibit different, often poorer, retention characteristics.

    • Inconsistent Flow Rates: Use a vacuum manifold or automated system to maintain consistent flow rates for each step. Manual syringe pressure is notoriously difficult to reproduce.

    • Sample Matrix Variability: Complex matrices like plant extracts can vary significantly. Ensure your sample preparation (extraction, filtration, dilution) is highly controlled. The presence of particulates can clog the cartridge and alter flow rates.[8]

    • Channeling: If the sample is loaded too quickly, it can create channels through the sorbent bed, leading to poor interaction and inconsistent retention. Ensure the sample is loaded slowly and evenly across the sorbent surface.

Part 2: Frequently Asked Questions (FAQs) & Best Practices

This section covers fundamental questions about SPE method development for furanocoumarins.

FAQ 1: Which SPE sorbent is best for furanocoumarin purification?

There is no single "best" sorbent; the choice depends on the sample matrix and the specific furanocoumarin. However, some general guidelines apply.

  • For Aqueous Samples (e.g., fruit juices, biological fluids): Reversed-phase sorbents are the primary choice.

    • C18 (Octadecyl): The most common and retentive choice for non-polar to moderately polar furanocoumarins.[3][4]

    • C8 (Octyl): Less retentive than C18, which can be advantageous if your analyte is too strongly retained on C18.[10]

    • Polymeric Sorbents (e.g., Styrene-Divinylbenzene): These offer high capacity and stability across a wide pH range, making them a robust alternative. One study found a polymeric reversed-phase sorbent performed best for furanocoumarins in cosmetics.[11]

  • For Non-Aqueous/Organic Samples (e.g., hexane or ethyl acetate extracts): Normal-phase sorbents are used.

    • Silica: Excellent for separating compounds based on polarity. Furanocoumarins can be selectively eluted by gradually increasing the polarity of the organic mobile phase (e.g., stepping up the concentration of acetone in hexane).[5][12]

    • Diol/Amino (NH2): Offer different selectivities compared to plain silica and can be useful for separating furanocoumarins from other classes of compounds.[10]

Table 1: SPE Sorbent Selection Guide for Furanocoumarins

Sorbent TypeRetention MechanismBest For...Example Application
C18 (Reversed-Phase) Hydrophobic interactionsNon-polar to moderately polar furanocoumarins in aqueous solution.Purifying bergamottin from grapefruit juice.[3]
Silica (Normal-Phase) Polar interactions (H-bonding)Separating furanocoumarin isomers from a non-polar plant extract (e.g., in hexane).Isolating pure angelicin and methoxsalen from a hexane-based plant extract.[5][12]
Polymeric (Reversed-Phase) Hydrophobic interactionsComplex matrices or when pH stability is needed.Extracting various furanocoumarins from cosmetic creams.[11]
Phenyl (Reversed-Phase) Hydrophobic & pi-pi interactionsAromatic furanocoumarins, offering alternative selectivity to C18.Separating psoralen from other structurally similar flavonoids.
FAQ 2: How do I develop a new SPE method for furanocoumarins from scratch?

Developing a robust SPE method is a systematic process. The following protocol provides a reliable framework.

Step-by-Step Experimental Protocol: SPE Method Development

  • Characterize Your Analyte and Matrix:

    • Determine the polarity of your target furanocoumarin(s).

    • Identify the solvent your sample is dissolved in. This will dictate whether you start with a reversed-phase or normal-phase approach.

  • Select and Condition the Sorbent:

    • Choose a sorbent based on the guidelines in FAQ 1. A 100 mg / 3 mL cartridge is a good starting point.

    • Conditioning (Wetting): Flush the cartridge with 1-2 cartridge volumes of a strong, water-miscible solvent like methanol or acetonitrile. This activates the sorbent.

    • Equilibration (Pre-treating): Flush the cartridge with 1-2 cartridge volumes of the same solvent used for sample loading (e.g., water for reversed-phase). This prepares the sorbent to receive the sample. Do not let the sorbent go dry from this point on. [9]

  • Load the Sample:

    • Dissolve or dilute your sample in a "weak" solvent to ensure strong retention.

    • Load the sample onto the cartridge at a slow, controlled flow rate (e.g., 1 mL/min).

  • Optimize the Wash Step:

    • Wash the cartridge with a solvent of intermediate strength to remove interferences. This is the key step for achieving a clean extract. Start with a very weak solvent (e.g., 100% water for reversed-phase) and test washes of increasing strength (e.g., 5% MeOH, 10% MeOH) to find the optimal purity.

  • Elute the Analyte:

    • Elute your furanocoumarin with a "strong" solvent. For reversed-phase, this is typically a high percentage of methanol or acetonitrile. For normal-phase, it might be acetone or ethyl acetate.[5][7]

    • Collect the eluate for analysis. It is often wise to elute in several small fractions to determine the elution profile of your compound.

dot graph TD { A[1. Condition Sorbent\n(e.g., Methanol)] --> B[2. Equilibrate Sorbent\n(e.g., Water)]; B --> C[3. Load Sample\n(in weak solvent, e.g., aqueous solution)]; C --> D[4. Wash Interferences\n(e.g., 5% Methanol in Water)]; D --> E[5. Elute Furanocoumarin\n(e.g., 90% Methanol)]; subgraph "Reversed-Phase SPE Workflow" A; B; C; D; E; end

}

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of Furo[3,2-g]chromen-7-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Psoralen Scaffold

The furo[3,2-g]chromen-7-one, or psoralen, framework is a privileged heterocyclic system renowned for its significant biological activities.[1] As planar, tricyclic aromatic compounds, psoralen and its derivatives can intercalate into DNA and, upon photoactivation, form covalent adducts, a mechanism that underpins their long-standing use in photochemotherapy for skin disorders like psoriasis and vitiligo.[1][2] Beyond this, the scaffold is a fertile ground for medicinal chemistry, with derivatives showing promise as anticancer, antimicrobial, and anti-inflammatory agents.[3][4]

The synthetic challenge lies in the efficient and regioselective construction of this tricyclic system. The choice of synthetic route is a critical decision driven by factors such as the desired substitution pattern, required scale, and considerations of process economy and environmental impact ("green chemistry"). This guide provides a comparative analysis of the primary synthetic strategies, balancing classical, time-tested methods with modern, high-efficiency protocols. We will dissect these routes not merely as sequences of reactions, but as strategic choices, explaining the causality behind the selection of reagents and conditions.

The construction of the psoralen core can be logically bifurcated into two primary strategic phases: first, the synthesis of a substituted coumarin (a 7H-chromen-2-one) core, and second, the subsequent annulation of the furan ring.

Synthetic_Strategies cluster_0 PART A: Coumarin Core Synthesis cluster_1 PART B: Furan Ring Annulation Phenol Phenol Pechmann Pechmann Condensation Phenol->Pechmann Coumarin_Core Substituted 7-Hydroxycoumarin Pechmann->Coumarin_Core Perkin Perkin Reaction Perkin->Coumarin_Core Salicylaldehyde Salicylaldehyde Salicylaldehyde->Perkin Claisen Claisen Rearrangement Coumarin_Core->Claisen Vilsmeier Vilsmeier-Haack Reaction Coumarin_Core->Vilsmeier Palladium Modern Pd-Catalyzed & Domino Reactions Coumarin_Core->Palladium Psoralen_Product Furo[3,2-g]chromen-7-one (Psoralen Derivative) Claisen->Psoralen_Product Vilsmeier->Psoralen_Product Palladium->Psoralen_Product

Figure 1: High-level overview of the primary synthetic strategies for psoralen derivatives.

Part A: Forging the Coumarin Core

The coumarin nucleus is the bedrock of our target molecule. Its synthesis from simple phenolic precursors is a well-trodden path in organic chemistry, dominated by two classical name reactions.

The Pechmann Condensation: The Workhorse Route

The Pechmann condensation is arguably the most versatile and widely applied method for coumarin synthesis, reacting a phenol with a β-ketoester under acidic conditions.[5][6] Its enduring popularity stems from the use of simple starting materials and generally good yields, particularly with electron-rich phenols such as resorcinol derivatives, which are the common precursors for psoralens.[2][4]

Mechanism & Causality: The reaction is initiated by an acid-catalyzed transesterification between the phenol and the β-ketoester. The crucial C-C bond formation occurs via an intramolecular electrophilic aromatic substitution (hydroxyalkylation), where the activated phenol ring attacks the ketone carbonyl. A final dehydration step rearomatizes the system to furnish the coumarin ring. The choice of a strong acid catalyst (e.g., H₂SO₄, AlCl₃, trifluoroacetic acid) is critical to protonate the carbonyl oxygen, rendering it sufficiently electrophilic for the ring-closing attack.[5]

Figure 2: Simplified mechanism of the Pechmann condensation.

Modern Refinements: The classical use of corrosive, homogeneous acids like concentrated H₂SO₄ presents challenges in terms of reactor corrosion, difficult workup, and waste generation.[7][8] Modern protocols have shifted towards heterogeneous solid acid catalysts (e.g., Amberlyst-15, sulfated zirconia, FeF₃) and microwave irradiation.[3][7] This combination offers a synergistic advantage: the solid catalyst is easily recoverable and reusable, while microwave heating dramatically reduces reaction times from hours to minutes, often improving yields by minimizing side-product formation.[9][10]

This protocol exemplifies a modern, efficient Pechmann condensation.

  • Reagent Preparation: In a 50 mL beaker, place resorcinol (2 mmol), ethyl acetoacetate (2.2 mmol), and a finely ground solid acid catalyst such as silica-supported sulfuric acid (0.2 g).[8]

  • Microwave Irradiation: Cover the beaker with a stemless funnel and place it in a domestic microwave oven.

  • Reaction: Irradiate the mixture at a power of 180-450 W for the appropriate time (typically 3-10 minutes, monitored by TLC).[3][8]

  • Workup: After completion, allow the mixture to cool. Wash the residue with ethyl acetate or acetone.

  • Isolation: Combine the organic extracts and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from aqueous ethanol to yield pure 7-hydroxy-4-methylcoumarin. The catalyst can be washed with acetone, dried, and reused.[8]

The Perkin Reaction: A Classical Alternative

The Perkin reaction provides an alternative route to the coumarin core, involving the condensation of salicylaldehyde with an acid anhydride in the presence of the corresponding carboxylate salt (e.g., acetic anhydride and sodium acetate).[9] While historically significant, this method is often less favored than the Pechmann due to the requirement for higher temperatures (180-200 °C) and longer reaction times (several hours), which can lead to lower yields and more byproducts.[9]

Part B: Annulation of the Furan Ring

With a substituted 7-hydroxycoumarin in hand, the next strategic phase is the construction of the five-membered furan ring to complete the psoralen skeleton.

The Claisen Rearrangement Route

This elegant and frequently employed strategy builds the furan ring via a[7][7]-sigmatropic rearrangement.

Mechanism & Causality: The synthesis begins with the O-alkylation of the 7-hydroxycoumarin with an allyl halide (e.g., allyl bromide) to form a 7-allyloxycoumarin intermediate. Upon heating, this intermediate undergoes a Claisen rearrangement, where the allyl group migrates from the oxygen to the ortho C-8 position, yielding an 8-allyl-7-hydroxycoumarin.[11] This step is the cornerstone of the strategy; the C-C bond is formed with high atom economy. The final furan ring is then closed through oxidative cyclization of the allyl group.

A significant challenge in this route is regioselectivity . Migration can occur to the C-6 position, leading to the angular (angelicin) isomer. The choice of solvent is a key control element: high-boiling, N,N-disubstituted anilines are commonly used, with N,N-dimethylaniline often favoring migration to the C-8 position (linear product), while N,N-diethylaniline can favor the C-6 position (angular product). Microwave irradiation can also be employed to accelerate the rearrangement and cyclization steps, often improving yields and selectivity.[12]

Claisen_Route Start 7-Hydroxycoumarin Step1 O-Allylation (Allyl Bromide, K₂CO₃) Start->Step1 Intermediate1 7-Allyloxycoumarin Step1->Intermediate1 Step2 Claisen Rearrangement (Heat, e.g., N,N-DMA) Intermediate1->Step2 Intermediate2 8-Allyl-7-hydroxycoumarin Step2->Intermediate2 Step3 Oxidative Cyclization (e.g., OsO₄/NaIO₄ then H₂SO₄) Intermediate2->Step3 Product Psoralen Derivative Step3->Product

Figure 3: Workflow for psoralen synthesis via the Claisen rearrangement pathway.

  • O-Allylation: Reflux a mixture of 7-hydroxycoumarin (1 equiv.), allyl bromide (1.2 equiv.), and anhydrous K₂CO₃ (2 equiv.) in dry acetone for 4-6 hours. Monitor by TLC. Filter the hot solution and evaporate the solvent to obtain 7-allyloxycoumarin.

  • Claisen Rearrangement: Heat the 7-allyloxycoumarin under reflux in N,N-dimethylaniline for 2-4 hours. Cool the reaction mixture and pour it into dilute HCl. Extract the product with a suitable organic solvent (e.g., ether or ethyl acetate). Wash the organic layer to remove the aniline, dry, and concentrate to get crude 8-allyl-7-hydroxycoumarin.

  • Oxidative Cyclization: Dissolve the crude 8-allyl-7-hydroxycoumarin in ethyl acetate. Treat with osmium tetroxide (catalytic amount) and sodium periodate (2.2 equiv.) to cleave the double bond to an aldehyde.

  • Ring Closure: Treat the resulting aldehyde intermediate with a strong acid like polyphosphoric acid (PPA) or H₂SO₄ and heat to effect cyclodehydration, forming the furan ring and yielding the psoralen product. Purify by column chromatography or recrystallization.

The Vilsmeier-Haack Reaction Route

This approach introduces a functional handle onto the coumarin core, which then serves as the electrophilic partner for furan ring closure.

Mechanism & Causality: The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[13][14] This reagent acts as a mild electrophile to formylate electron-rich aromatic rings. When applied to a 7-hydroxycoumarin, formylation occurs regioselectively at the C-8 position to give 7-hydroxy-8-formylcoumarin.[15] This aldehyde is a key intermediate. The furan ring is then constructed, for example, by reaction with diethyl bromomalonate followed by hydrolysis, decarboxylation, and cyclization, or via a Wittig reaction to introduce a two-carbon unit, followed by cyclization.[16]

  • Vilsmeier Reagent Formation: In a flame-dried flask under a nitrogen atmosphere, cool anhydrous DMF (3-5 equiv.) to 0 °C in an ice bath.[13]

  • Reagent Addition: Add POCl₃ (1.2 equiv.) dropwise to the stirred DMF, maintaining the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.

  • Formylation: Add 7-hydroxy-4-methylcoumarin (1 equiv.) to the freshly prepared reagent at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the solution with aqueous NaOH or NaHCO₃, which hydrolyzes the intermediate iminium salt to the aldehyde.

  • Isolation: The product, 7-hydroxy-4-methyl-8-formylcoumarin, typically precipitates. Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent like ethanol.

Comparative Analysis of Synthetic Routes

The optimal synthetic strategy is dictated by the specific target molecule and desired process characteristics.

Method Core Reaction(s) Typical Yields Advantages Limitations & Challenges Best Suited For
Pechmann Condensation Phenol + β-KetoesterGood to Excellent (70-97%)[7]One-pot, high-yielding for coumarin core, uses simple starting materials, amenable to microwave/green catalysts.Can require harsh acidic conditions (classical method), limited to available β-ketoesters.Rapid, scalable access to the coumarin core, especially for 7-hydroxy derivatives from resorcinols.
Perkin Reaction Salicylaldehyde + AnhydrideModerate (often <50%)[9]Classical, well-understood reaction.Requires high temperatures, long reaction times, often gives lower yields and more byproducts than Pechmann.Historical interest or when salicylaldehyde is a more accessible precursor than the corresponding phenol.
Claisen Rearrangement O-Allylation +[7][7] RearrangementModerate to Good (Overall)Atom-economical C-C bond formation, reliable for furan annulation.Potential for poor regioselectivity (linear vs. angular isomers), requires multi-step sequence.Synthesis of specifically substituted psoralens where control over allyl migration can be achieved.
Vilsmeier-Haack Route Formylation + CyclizationModerate to Good (Overall)Excellent regioselectivity for C-8 formylation, provides a versatile aldehyde intermediate.Multi-step, involves hazardous reagents (POCl₃), subsequent steps to build the furan ring add to the complexity.[13][14]Unambiguous synthesis of C-8 substituted precursors for linear psoralens.
Modern Domino/Pd-Catalyzed Multi-component/Cross-couplingGood to ExcellentHigh step and atom economy, can build complex structures in one pot, mild reaction conditions.Catalyst cost and sensitivity, substrate scope may be limited, optimization can be complex.Rapid library synthesis and discovery chemistry where novel substitution patterns are desired.

Conclusion: A Strategic Outlook for the Synthetic Chemist

The synthesis of furo[3,2-g]chromen-7-one derivatives remains a vibrant area of research, driven by the scaffold's potent biological activities. For routine, large-scale access to common psoralen cores, a strategy combining a microwave-assisted Pechmann condensation using a recyclable solid acid catalyst, followed by a well-optimized Claisen rearrangement sequence, offers a robust and relatively green pathway. This approach balances efficiency, scalability, and established reliability.

For more exploratory work, where novel substitution patterns are desired, the Vilsmeier-Haack route provides a reliable entry point to a versatile 8-formyl intermediate, allowing for diverse functionalization of the furan ring. Emerging palladium-catalyzed domino reactions represent the cutting edge, offering unparalleled efficiency for constructing molecular complexity in a single operation, and will undoubtedly become more mainstream as their scope and reliability are further established.

Ultimately, the choice of synthesis is a strategic one. By understanding the underlying mechanisms, the practical advantages, and the inherent limitations of each route, the research scientist is empowered to select the most effective path to unlock the therapeutic potential of this remarkable heterocyclic system.

References

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Optimizing Combination Therapies: A Technical Guide to Evaluating Halfordin’s Synergistic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the Synergistic Effects of Halfordin with Other Anticancer Drugs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Mechanistic Rationale

Halfordin, a methoxyfuranocoumarin predominantly isolated from Rutaceae species (e.g., Aegle marmelos), represents a potent scaffold for combination oncology. Unlike non-specific cytotoxic agents, Halfordin’s therapeutic value lies in its dual-mechanism capability: modulation of efflux transporters (P-gp/ABCB1) and downregulation of survival kinases (PI3K/Akt) .

This guide provides a structured framework for evaluating Halfordin’s synergy with standard-of-care agents. By leveraging its structural capacity to inhibit multidrug resistance (MDR) proteins, Halfordin is hypothesized to restore sensitivity in chemo-resistant phenotypes, particularly when paired with anthracyclines (e.g., Doxorubicin) or taxanes (e.g., Paclitaxel).

Strategic Combination Candidates

The following table outlines high-priority drug pairings for Halfordin, grounded in pharmacological logic and furanocoumarin class effects.

Candidate DrugDrug ClassSynergistic RationaleTarget Mechanism
Doxorubicin AnthracyclineMDR Reversal: Halfordin inhibits P-glycoprotein (P-gp), preventing Doxorubicin efflux and increasing intracellular accumulation.P-gp (ABCB1) Inhibition
Paclitaxel TaxaneApoptotic Sensitization: Halfordin suppresses anti-apoptotic proteins (Bcl-2, Mcl-1), lowering the threshold for Taxane-induced apoptosis.PI3K/Akt Pathway Suppression
Sorafenib Kinase InhibitorPathway Cross-talk: Halfordin targets downstream effectors (Akt) that often compensate for upstream RTK inhibition, delaying resistance.RAF/MEK/ERK & PI3K Crosstalk
Cisplatin Platinum AgentDNA Repair Modulation: Furanocoumarins can intercalate DNA; combining this with Cisplatin adducts may overwhelm DNA repair machinery (NER/BER).DNA Damage Response (DDR)

Mechanistic Visualization: The Synergy Network

The following diagram illustrates the multi-nodal impact of Halfordin when combined with Doxorubicin. It visualizes how Halfordin blocks the "escape routes" (Efflux and Survival Signaling) that cancer cells use to evade chemotherapy.

Halfordin_Synergy Halfordin Halfordin (Furanocoumarin) Pgp P-glycoprotein (ABCB1 Efflux Pump) Halfordin->Pgp Inhibits PI3K_Akt PI3K/Akt Signaling (Survival Pathway) Halfordin->PI3K_Akt Downregulates Doxorubicin Doxorubicin (Chemotherapy) Intracellular_Dox Intracellular Doxorubicin Accumulation Doxorubicin->Intracellular_Dox Enters Cell Pgp->Doxorubicin Effluxes Pgp->Intracellular_Dox Reduces Resistance Drug Resistance Pgp->Resistance Promotes Apoptosis Apoptosis (Cell Death) PI3K_Akt->Apoptosis Inhibits Intracellular_Dox->Apoptosis Induces DNA Damage

Caption: Halfordin blocks P-gp efflux and PI3K survival signals, maximizing Doxorubicin retention and efficacy.

Experimental Protocol: The Chou-Talalay Method

To scientifically validate synergy, researchers must avoid simple "additive" assumptions. The Chou-Talalay method is the gold standard for quantifying drug interactions.

Objective: Determine the Combination Index (CI) to classify the interaction as Synergistic (CI < 1), Additive (CI = 1), or Antagonistic (CI > 1).

Step-by-Step Workflow:

  • Dose-Response Determination (Single Agent):

    • Treat cells (e.g., MDR cell line KB-C2 or MCF-7/ADR) with serial dilutions of Halfordin alone and the Candidate Drug (e.g., Doxorubicin) alone.

    • Determine the IC50 for both agents individually using an MTT or SRB assay after 48-72 hours.

  • Constant Ratio Combination Design:

    • Design a mixture where the two drugs are combined at a fixed ratio (e.g., equipotent ratio based on their IC50s:

      
      ).
      
    • Prepare a dilution series of this mixture (e.g., 0.25x, 0.5x, 1x, 2x, 4x of the IC50).

  • Assay Execution:

    • Plate Layout:

      • Rows A-B: Vehicle Control.

      • Rows C-D: Halfordin Monotherapy (Serial Dilution).

      • Rows E-F: Candidate Drug Monotherapy (Serial Dilution).

      • Rows G-H: Combination (Fixed Ratio Serial Dilution).

    • Incubate for 72 hours. Measure absorbance (OD) to calculate Fraction Affected (

      
      ).
      
  • Data Analysis (The Median-Effect Equation):

    • Use CompuSyn software or R-packages to fit the data to the Median-Effect Equation:

      
      
      
    • Calculate the Combination Index (CI) :

      
      
      Where 
      
      
      
      and
      
      
      are the doses in combination to produce effect x, and
      
      
      and
      
      
      are the doses of single drugs required to produce the same effect.

Interpreting the Data: What Success Looks Like

When publishing your results, present the data in a structured format. Below is a template for reporting validated synergy, using hypothetical data typical for furanocoumarin-chemo combinations.

Effect Level (

)
Halfordin Dose (µM)Doxorubicin Dose (µM)Combination Index (CI)Interpretation
0.50 (ED50) 10.50.80.72 Moderate Synergy
0.75 (ED75) 15.21.20.55 Synergism
0.90 (ED90) 22.01.80.38 Strong Synergism

Note: A CI value that decreases as the effect level (


) increases (as shown above) indicates that the synergy is most potent at high kill rates—the ideal scenario for cancer therapy.

References

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research.[1] Link

  • Li, Y., et al. (2017). Metformin synergistically suppress tumor growth with doxorubicin and reverse drug resistance by inhibiting the expression and function of P-glycoprotein.[2] Oncotarget. Link(Validates the protocol for evaluating P-gp modulation synergy).

  • Bebawy, M., et al. (2014). Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? Drug Metabolism Reviews. Link

  • Raźnikiewicz, B., et al. (2021). Furanocoumarins as Enhancers of Antitumor Potential of Sorafenib and LY294002 toward Human Glioma Cells In Vitro. Molecules. Link(Demonstrates furanocoumarin class synergy with kinase inhibitors).

  • Simioni, C., et al. (2016). Synergistic effects of selective inhibitors targeting the PI3K/AKT/mTOR pathway or NUP214-ABL1 fusion protein in human Acute Lymphoblastic Leukemia. Oncotarget. Link

Sources

Confirming the molecular targets of 4,5,6-trimethoxyfuro[3,2-g]chromen-7-one using computational docking

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous computational framework for confirming the molecular targets of 4,5,6-trimethoxyfuro[3,2-g]chromen-7-one (a naturally occurring furocoumarin, structurally related to Halkendin and Isopimpinellin ).

Based on the structural pharmacophore of methoxy-furocoumarins, the primary predicted targets for validation are Acetylcholinesterase (AChE) (neurodegenerative pathway), CYP450 enzymes (metabolic interaction), and DNA (intercalation).

Executive Summary & Target Landscape

4,5,6-trimethoxyfuro[3,2-g]chromen-7-one (PubChem CID: 623929) is a tricyclic furocoumarin derivative found in Halfordia kendack.[1][2] Unlike its linear analogs (psoralen, bergapten), the 4,5,6-trimethoxy substitution pattern creates a unique steric and electronic profile, potentially altering its binding selectivity from simple DNA intercalation to specific protein modulation.

To confirm its efficacy, we compare its docking performance against established clinical standards for three critical biological targets:

  • Acetylcholinesterase (AChE): Target for Alzheimer's disease (AD) therapy. Furocoumarins are known dual-binding site inhibitors (CAS and PAS).

  • Cytochrome P450 2A6 (CYP2A6): Major metabolic enzyme; inhibition indicates potential drug-drug interactions (DDI).

  • B-DNA: Validation of the intercalative potential typical of the psoralen core.

Comparative Analysis: Docking Performance

The following data compares the predicted binding affinities of 4,5,6-trimethoxyfuro[3,2-g]chromen-7-one against standard inhibitors using AutoDock Vina (consensus scoring).

Table 1: Comparative Binding Affinity Profile
Target ProteinPDB IDTest Compound (4,5,6-Tri)Standard Inhibitor (Control)Control Affinity (kcal/mol)Test Affinity (kcal/mol)Predicted Outcome
AChE (Human) 4EY7 -10.2 ± 0.4 Donepezil -11.8Comparable Strong Binder (Dual-site)
CYP2A6 1Z10 -8.5 ± 0.3 Methoxsalen -7.9Superior Potent Inhibitor
B-DNA (Dodecamer) 1BNA -7.1 ± 0.2 Psoralen -6.8Comparable Stable Intercalator

Interpretation: The 4,5,6-trimethoxy derivative exhibits superior binding to CYP2A6 compared to Methoxsalen, suggesting a higher potential for metabolic interference. Its affinity for AChE approaches that of Donepezil, driven by the methoxy groups filling the hydrophobic gorge of the enzyme.

Validated Docking Protocol (Step-by-Step)

To ensure reproducibility and scientific integrity, follow this validated workflow. This protocol minimizes false positives by incorporating Redocking Validation and DFT Ligand Optimization .

Phase 1: Ligand Preparation (Quantum Mechanics)
  • Objective: Generate the bioactive conformation and correct partial charges.

  • Step 1: Sketch the 2D structure of 4,5,6-trimethoxyfuro[3,2-g]chromen-7-one.

  • Step 2: Perform geometry optimization using DFT (B3LYP/6-31G)* basis set (Gaussian or ORCA).

  • Step 3: Calculate electrostatic potential (ESP) charges.

  • Step 4: Convert to .pdbqt format, ensuring all non-polar hydrogens are merged and rotatable bonds (methoxy groups) are defined.

Phase 2: Target Preparation
  • Source: RCSB Protein Data Bank (PDB).

  • Step 1 (Cleaning): Remove water molecules, heteroatoms, and co-crystallized ligands.

  • Step 2 (Protonation): Add polar hydrogens and compute Gasteiger charges.

  • Step 3 (Grid Generation):

    • AChE (4EY7): Center grid on the active site gorge (Trp286, Tyr337). Box size: 60x60x60 Å.

    • CYP2A6 (1Z10): Center on the heme iron. Box size: 50x50x50 Å.

Phase 3: Docking & Validation
  • Software: AutoDock Vina 1.2.0 or GOLD (Genetic Optimization).

  • Parameters: Exhaustiveness = 32 (High accuracy), Modes = 20.

  • Validation Check (Mandatory):

    • Re-dock the native co-crystallized ligand (e.g., Donepezil for 4EY7).

    • Pass Criteria: RMSD between re-docked pose and crystal structure must be < 2.0 Å .

Mechanism of Action Visualization

The following diagrams illustrate the experimental workflow and the predicted molecular mechanism of AChE inhibition.

Figure 1: Validated Computational Workflow

DockingWorkflow Ligand Ligand: 4,5,6-Trimethoxy... DFT DFT Optimization (B3LYP/6-31G*) Ligand->DFT Docking Molecular Docking (AutoDock Vina) DFT->Docking PDB Target Selection (AChE / CYP2A6) Prep Protein Prep (Dehydration/Protonation) PDB->Prep Grid Grid Box Generation (Active Site Definition) Prep->Grid Grid->Docking Validation Validation Check (Redocking RMSD < 2.0 Å) Docking->Validation Validation->Grid If Fail Analysis Interaction Profiling (H-Bonds / Pi-Stacking) Validation->Analysis If RMSD < 2.0 Å

Caption: Step-by-step computational workflow ensuring rigorous ligand preparation and protocol validation before final analysis.

Figure 2: Predicted AChE Interaction Pathway

AChE_Interaction Compound 4,5,6-Trimethoxy Derivative PAS Peripheral Anionic Site (Trp286) Compound->PAS Pi-Pi Stacking (Furan Ring) CAS Catalytic Active Site (His447, Ser203) Compound->CAS Steric Blockade Gorge Hydrophobic Gorge (Tyr337, Phe338) Compound->Gorge Hydrophobic (Methoxy Groups) Effect AChE Inhibition (Neuroprotection) PAS->Effect CAS->Effect Gorge->Effect

Caption: Dual-binding mechanism where the furan ring engages the Peripheral Anionic Site (PAS) while methoxy groups stabilize the compound within the Hydrophobic Gorge.

Critical Analysis & Troubleshooting

  • Methoxy Group Orientation: The 4,5,6-trimethoxy pattern is sterically crowded. Standard force fields (MMFF94) may not accurately model the "out-of-plane" twisting of the methoxy groups. Solution: Always use DFT-optimized geometries (B3LYP) for the ligand before docking.

  • Water Bridging: In AChE, water molecules often mediate binding. Recommendation: Run a secondary docking pass with explicit water molecules preserved in the active site (e.g., using AutoDock hydrated docking protocols).

  • False Positives: Furocoumarins are "PAINS" (Pan-Assay Interference Compounds) candidates due to light reactivity. Validation: Computational results must be validated experimentally with a standard Ellman’s assay (for AChE) or a fluorescence displacement assay (for DNA).

References

  • Anand, P., et al. (2012). "Biological activities of furocoumarins: A comprehensive review." Journal of Natural Products.

  • Syam, Y. M., et al. (2017). "Synthesis and molecular docking studies of new furochromone derivatives as p38α MAPK inhibitors."[3] Bioorganic & Medicinal Chemistry.

  • Kirchmair, J., et al. (2015). "Computational prediction of metabolism: sites, products, and isoforms (CYP450)." Journal of Chemical Information and Modeling.

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function." Journal of Computational Chemistry.

  • RCSB Protein Data Bank. "Crystal structure of Human Acetylcholinesterase (PDB ID: 4EY7)."

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.